molecular formula C9H9N3O B181071 3-amino-1-phenyl-1H-pyrazol-5-ol CAS No. 28710-97-6

3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071
CAS No.: 28710-97-6
M. Wt: 175.19 g/mol
InChI Key: PVKNQGWSRAGMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-phenyl-1H-pyrazol-5-ol (CAS 28710-97-6) is a high-value pyrazole derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to the pyrazolone family, a class of heterocycles recognized for their diverse biological activities and presence in several FDA-approved drugs . The primary research value of this compound lies in its role as a privileged building block for the synthesis of novel bioactive molecules. Its structure features multiple functionalization sites, including an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 5, which facilitate its use in various chemical transformations such as condensation, acylation, and alkylation reactions to create more complex structures . Researchers utilize this compound extensively in the design and development of potential therapeutic agents, particularly in the fields of anti-infective and anticancer research. Pyrazolone derivatives have demonstrated significant antimicrobial activities against various bacterial and fungal strains, with some analogues showing pronounced effects against both Gram-positive and Gram-negative bacteria . Furthermore, the aminopyrazole scaffold is investigated as a core structure in protein kinase inhibition studies, targeting enzymes such as p38MAPK and various cyclin-dependent kinases (CDKs) that are crucial in oncology research . The mechanism of action for compounds derived from this compound often involves targeted interactions with biological macromolecules. The presence of the amino group enables critical hydrogen bonding interactions that enhance binding affinity to enzymatic targets, while the overall molecular architecture allows for optimal engagement with hydrophobic pockets in target proteins . This compound exemplifies a multifunctional pharmacophore capable of yielding structurally diverse libraries through rational derivatization at its multiple reactive positions. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNQGWSRAGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182868
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28710-97-6
Record name 1-Phenyl-3-aminopyrazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28710-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028710976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28710-97-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Phenyl-3-aminopyrazol-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8G6NA9P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a robust and well-established protocol for the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol, a key heterocyclic intermediate in the development of various pharmaceuticals and dyestuffs. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The principal synthetic route to this compound involves the cyclocondensation reaction between phenylhydrazine and ethyl cyanoacetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. The mechanism proceeds through an initial nucleophilic attack of the phenylhydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazolone ring structure.

synthesis_pathway cluster_conditions Reaction Conditions phenylhydrazine Phenylhydrazine intermediate Intermediate phenylhydrazine->intermediate ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate reagents Sodium Ethoxide Ethanol, 120°C, 16h product This compound intermediate->product Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed experimental protocol.

ParameterValueUnit
Reactants
Phenylhydrazine108 (98)g (mL)
Ethyl Cyanoacetate113 (106)g (mL)
Sodium46g
Absolute Ethanol800mL
Reaction Conditions
Temperature120°C
Time16hours
Product
Yield76 - 82g
Yield43 - 47%
Melting Point216 - 218°C (with decomposition)

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials and Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Oil bath

  • Apparatus for distillation under reduced pressure

  • Standard filtration equipment

  • Phenylhydrazine

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • 95% Ethanol

  • Diethyl ether

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 46 g of sodium metal to 800 mL of absolute ethanol.

  • Reaction Mixture: To the hot sodium ethoxide solution, add 113 g (106 mL) of ethyl cyanoacetate, followed by the addition of 108 g (98 mL) of phenylhydrazine.

  • Reaction: Stir the mixture vigorously and heat it in an oil bath at 120°C for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the majority of the ethanol under reduced pressure.

  • Workup:

    • Dissolve the residue in 1 liter of water, warming the mixture to approximately 50°C to aid dissolution.

    • Cool the solution to room temperature and extract it with three 100 mL portions of diethyl ether to remove any unreacted phenylhydrazine or other non-polar impurities.

    • Acidify the aqueous phase by adding 100 mL of glacial acetic acid.

    • Cool the acidified solution in an ice bath to precipitate the crude product.

  • Purification:

    • Filter the crude product and wash it on the filter with 100 mL of 95% ethanol.

    • Transfer the solid to a flask and boil it with 500 mL of 95% ethanol.

    • Cool the ethanolic suspension and filter the purified product.

    • Wash the solid with a small amount of ethanol and dry it.

  • Product Characterization: The resulting product is a tan crystalline solid, identified as 1-phenyl-3-amino-5-pyrazolone, with a melting point of 216–218°C (with decomposition). The expected yield is between 76-82 g (43–47%).[1] For a higher purity product, recrystallization from dioxane can be performed, which may result in an almost white product with a slightly higher melting point (218–220°C), though this may lead to a 40% loss of material.[1]

experimental_workflow prep_naoe Prepare Sodium Ethoxide add_reactants Add Ethyl Cyanoacetate and Phenylhydrazine prep_naoe->add_reactants reaction Heat at 120°C for 16h add_reactants->reaction distill Remove Ethanol (Reduced Pressure) reaction->distill dissolve Dissolve in Water distill->dissolve extract Extract with Diethyl Ether dissolve->extract acidify Acidify with Acetic Acid extract->acidify precipitate Precipitate in Ice Bath acidify->precipitate filter_wash1 Filter and Wash with 95% Ethanol precipitate->filter_wash1 boil_ethanol Boil in 95% Ethanol filter_wash1->boil_ethanol filter_wash2 Filter, Wash, and Dry boil_ethanol->filter_wash2 product Final Product filter_wash2->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the pyrazolone family. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. The physicochemical properties of these compounds are crucial for understanding their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of this compound, with a focus on its structure, tautomerism, and key chemical data.

Chemical Structure and Tautomerism

One of the most critical aspects of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and their equilibrium can be influenced by factors such as solvent, pH, and temperature. For this compound, three main tautomeric forms are possible: the OH-form (enol), the CH-form (keto), and the NH-form (imine).

Caption: Tautomeric forms of this compound.

Physicochemical Properties

Quantitative data for the specific compound this compound is limited. The following tables summarize available computed data from reputable sources, alongside experimental data for closely related compounds to provide a comparative context.

Table 1: General Physicochemical Properties

PropertyValue (this compound)Data TypeSource
Molecular FormulaC₉H₉N₃O---PubChem[1]
Molecular Weight175.19 g/mol ComputedPubChem[1]
CAS Number28710-97-6---PubChem[1]
IUPAC Name5-amino-2-phenyl-1H-pyrazol-3-one---PubChem[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP30.4PubChem[2]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass175.07456 g/mol PubChem[1]
Monoisotopic Mass175.07456 g/mol PubChem[1]
Topological Polar Surface Area71.7 ŲPubChem
Heavy Atom Count13PubChem
Complexity243PubChem[1]

Table 3: Experimental Physicochemical Properties of Related Compounds

PropertyCompoundValueSource
Melting Point3-amino-5-phenylpyrazole124-127 °CSigma-Aldrich[3]
Melting Point3-methyl-1-phenyl-1H-pyrazol-5-ol130 °CPubChem[4]

Experimental Protocols

General Synthesis of 1-phenyl-3-substituted-pyrazol-5-ones

A common synthetic route to this class of compounds is the reaction of phenylhydrazine with an appropriate β-ketoester. For the synthesis of this compound, a suitable starting material would be an ester of 3-amino-3-oxopropanoic acid.

Reaction:

Phenylhydrazine + Ethyl 3-amino-3-oxopropanoate → this compound + Ethanol

General Procedure:

  • Reaction Setup: A solution of phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reactant: The β-ketoester (in this case, an ester of 3-amino-3-oxopropanoic acid) is added dropwise to the phenylhydrazine solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazolone derivative.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the different tautomers.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, O-H).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Phenylhydrazine + Ethyl 3-amino-3-oxopropanoate Reaction Condensation Reaction (Reflux in Ethanol) Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Recrystallization Recrystallization (e.g., from Ethanol/Water) CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS MP Melting Point Analysis PureProduct->MP

Caption: General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, pyrazole derivatives are known to interact with a variety of biological targets. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Other pyrazolone derivatives have been shown to modulate the activity of various kinases and other enzymes involved in cellular signaling. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery, underscored by the known biological activities of the pyrazolone class. A key feature of this compound is its existence in multiple tautomeric forms, which significantly influences its physicochemical and biological properties. While comprehensive experimental data for this specific molecule is not abundant, this guide provides a summary of its known computed properties and a framework for its synthesis and characterization based on established methods for related compounds. Further experimental investigation is necessary to fully characterize its physicochemical profile and to explore its therapeutic potential.

References

In-Depth Technical Guide: Spectral Data of 5-Amino-2-phenyl-1H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-amino-2-phenyl-1H-pyrazol-3-one (CAS Number: 4149-06-8). This compound, also known by synonyms such as 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and 5-amino-2-phenyl-4H-pyrazol-3-one, is a valuable building block in medicinal chemistry and materials science. This guide presents its key spectral characteristics to aid in its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 5-amino-2-phenyl-1H-pyrazol-3-one.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zFragmentation
Data not available in search results

Experimental Protocols

A widely utilized method for the synthesis of 5-aminopyrazole derivatives involves the condensation reaction of β-ketonitriles with hydrazines. For the synthesis of 5-amino-2-phenyl-1H-pyrazol-3-one, a common precursor is ethyl cyanoacetate, which reacts with phenylhydrazine.

General Synthesis Protocol for 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles can be achieved through the reaction of α,β-unsaturated nitriles with hydrazine derivatives. A general procedure involves the following steps:

  • Reaction Setup: The appropriate α,β-unsaturated nitrile and hydrazine are combined in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization reaction.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is commonly achieved by recrystallization from an appropriate solvent to yield the pure 5-aminopyrazole product.

It is important to note that the specific reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates used.

Visualizations

Logical Relationship: Synthesis of 5-Aminopyrazoles

The following diagram illustrates the general synthetic pathway to 5-aminopyrazole derivatives.

Synthesis_Pathway General Synthesis of 5-Aminopyrazoles Reactant1 β-Ketonitrile Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 Hydrazine Reactant2->Intermediate + Product 5-Aminopyrazole Intermediate->Product Cyclization

Caption: General reaction scheme for the synthesis of 5-aminopyrazoles.

Disclaimer: The spectral data presented in this guide is based on publicly available information. For definitive characterization, it is recommended to acquire and interpret spectra on a sample of interest using calibrated instrumentation.

An In-depth Technical Guide to the Tautomerism of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the tautomeric phenomena exhibited by 3-amino-1-phenyl-1H-pyrazol-5-ol, a compound commonly known as edaravone. Edaravone's therapeutic efficacy as a radical scavenger is intrinsically linked to its molecular structure, which exists as an equilibrium of multiple tautomers.[1] Understanding the delicate balance between these forms is critical for drug design, formulation, and mechanistic studies. This document details the primary tautomeric forms, their relative stabilities as determined by computational and experimental methods, and the influence of environmental factors such as solvent polarity. Detailed experimental and computational protocols are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding of the core chemical principles governing this versatile molecule.

Introduction to Tautomerism in Edaravone

This compound (edaravone) is a potent antioxidant agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] Its biological activity is largely attributed to its ability to scavenge free radicals. The molecule's structure is not static; it can exist in several interconvertible isomeric forms known as tautomers, which differ in the position of a proton and a double bond. The predominant tautomeric forms of edaravone are the CH form (keto) , the OH form (enol) , and the NH form (amine) .[1][4][5]

The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature, which in turn affects the molecule's physicochemical properties and antioxidant activity.[6] Theoretical and experimental studies have been crucial in elucidating the relative stability and reactivity of each tautomer.

The Principal Tautomeric Forms

Edaravone primarily exists in three tautomeric forms. The interconversion between these states is a dynamic equilibrium.

  • Keto Form (CH-tautomer): 3-amino-1-phenyl-1,2-dihydropyrazol-5-one. This form features a ketone group at the C5 position.

  • Enol Form (OH-tautomer): this compound. This form contains a hydroxyl group at the C5 position, imparting a phenol-like character.

  • Imino Form (NH-tautomer): 5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine. This tautomer is characterized by an imine group.

The equilibrium among these three forms is central to the molecule's chemical behavior.

Tautomerism cluster_keto Keto Form (CH) cluster_enol Enol Form (OH) cluster_imino Imino Form (NH) Keto 3-amino-1-phenyl- 1,2-dihydropyrazol-5-one Enol 3-amino-1-phenyl- 1H-pyrazol-5-ol Keto->Enol Imino 5-amino-1-phenyl- 1,2-dihydropyrazol-3-one Keto->Imino Enol->Imino

Caption: Tautomeric equilibrium of Edaravone.

Relative Stability and Quantitative Analysis

The relative stability of edaravone's tautomers has been extensively investigated using computational chemistry, primarily through Density Functional Theory (DFT).[4][5][7] These studies provide critical insights into the energetic landscape of the tautomeric forms.

Key Findings:

  • In the gas phase, some DFT computations suggest the amine (NH) form is the most stable, followed by the keto (CH) and enol (OH) tautomers.[3]

  • However, other studies conclude that the CH-tautomer is the most stable and energetically favored among the three.[2][7]

  • The solvent environment significantly impacts stability. In non-polar solvents, the keto (CH) form is generally the most stable.[6] Conversely, the enol (OH) form and the anionic form of edaravone are more prevalent in aqueous environments.[6]

  • The low energy differences among the tautomers are attributed to factors like intramolecular hydrogen bonds and the polarity of the medium.[2][7]

  • From an antioxidant activity perspective, the NH-tautomer is predicted to be a better antioxidant via a single electron transfer (SET) mechanism, while the OH-tautomer is favored for the homolytic hydrogen atom transfer (HAT) mechanism.[2][7]

This table summarizes theoretical properties calculated using DFT methods, which are crucial for understanding the reactivity and stability of each tautomer.[4][5]

TautomerRelative Energy (kcal/mol) (Gas Phase)HOMO Energy (eV) (Gas Phase)Ionization Potential (IP) (eV)
CH (Keto) 0.00 (Reference)-5.737.31
OH (Enol) 2.45-5.807.61
NH (Imino) -2.71-5.647.15

Data sourced from DFT B3LYP/6-31G calculations.[4][5] Note: Relative stabilities can vary based on the computational method and basis set used.[2][7]*

Experimental and Computational Protocols

The characterization of edaravone's tautomerism relies on a combination of sophisticated computational modeling and experimental verification.

A common workflow for the theoretical analysis of edaravone tautomerism involves several key steps.

DFT_Workflow start Define Tautomer Structures (CH, OH, NH) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Basis Set, e.g., 6-31++G(2d,2p)) freq_calc->energy_calc solvent_model Solvent Effects (PCM Model: Water, Methanol) energy_calc->solvent_model analysis Analyze Properties: - Relative Energies - HOMO/LUMO - Ionization Potential solvent_model->analysis end Determine Stability & Reactivity analysis->end

Caption: A typical DFT workflow for tautomer analysis.

  • Software: Calculations are typically performed using quantum chemistry packages like Gaussian.[2]

  • Method: The hybrid Density Functional Theory (DFT) method, most commonly B3LYP, is employed for its balance of accuracy and computational cost.[4][5][7]

  • Basis Set: A variety of basis sets are used, ranging from Pople-style sets like 6-31G* to more extensive ones like 6-31++G(2d,2p) for higher accuracy.[4][7]

  • Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Solvent Effects: The Polarizable Continuum Model (PCM) is frequently used to simulate the effects of different solvents (e.g., water, methanol, chloroform) on the tautomeric equilibrium.[2][4][5]

Experimental validation of theoretical findings is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: 1H, 13C, and 15N NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution.

    • Protocol: Spectra are recorded in various deuterated solvents (e.g., CDCl3, DMSO-d6) to observe shifts in the tautomeric equilibrium. For example, 13C-NMR experiments have been used to argue that edaravone exists almost exclusively in the keto-form in both the gas phase and crystalline state.[3] Low-temperature NMR can be used to slow the proton exchange rate, allowing for the integration of signals corresponding to different tautomers.[8]

  • X-ray Crystallography:

    • Technique: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

    • Protocol: Suitable crystals of the compound are grown and subjected to X-ray diffraction analysis. The resulting data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), confirming which tautomer is present in the crystal lattice.[8]

  • DPPH Radical Scavenging Assay:

    • Technique: This experimental assay is used to support theoretical predictions about antioxidant activity.

    • Protocol: The ability of edaravone to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. The results can be correlated with the theoretical antioxidant capacities calculated for the different tautomers.[2][7]

Conclusion

The tautomerism of this compound is a complex phenomenon of significant relevance to its function as a pharmaceutical agent. Computational studies consistently show a delicate energetic balance between the CH (keto), OH (enol), and NH (imino) forms. While the keto form is often predominant, especially in non-polar environments and the solid state, the presence and accessibility of the other tautomers are critical for its radical-scavenging mechanisms.[3][6] The OH and NH forms, in particular, are implicated as being more potent antioxidants through different chemical pathways.[7][9] For professionals in drug development, a thorough understanding of this tautomeric system is indispensable for optimizing drug delivery, predicting metabolic pathways, and designing next-generation analogs with enhanced therapeutic profiles.

References

Solubility of 3-amino-1-phenyl-1H-pyrazol-5-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the heterocyclic compound 3-amino-1-phenyl-1H-pyrazol-5-ol (CAS No: 28710-97-6) in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document, therefore, provides a compilation of available qualitative solubility information, a detailed, generalized experimental protocol for determining solubility, and illustrative data presented in a structured format to guide researchers in their own experimental work. Furthermore, this guide includes a visual representation of the experimental workflow for solubility determination.

Introduction

This compound, a pyrazolone derivative, is a molecule of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for a range of applications, including synthesis, purification, formulation development, and biological screening. The dissolution of a compound in a suitable solvent is a fundamental prerequisite for many chemical and biological processes. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Qualitative Solubility Profile

While quantitative data is scarce, information gleaned from synthetic procedures and chemical supplier information provides a qualitative understanding of the solubility of this compound. The compound is frequently purified through recrystallization from solvents such as ethanol and dioxane. This indicates that it possesses moderate to good solubility in these polar protic and polar aprotic solvents, particularly at elevated temperatures, with solubility decreasing upon cooling to allow for crystallization.

Based on its chemical structure, which includes a polar amino group, a hydroxyl group (in its tautomeric form), and a phenyl group, its solubility behavior can be inferred. The polar functionalities suggest solubility in polar solvents, while the phenyl group may contribute to some solubility in less polar or aromatic solvents.

Table 1: Summary of Qualitative Solubility Information

Solvent ClassExample SolventsExpected SolubilityBasis
Polar ProticEthanol, MethanolSoluble, especially with heatingRecrystallization solvent mentioned in synthetic procedures.
Polar AproticDioxane, AcetoneLikely solubleDioxane used as a recrystallization solvent.
NonpolarHexane, TolueneLow to negligibleGeneral principle for polar compounds.
AromaticBenzene, ChloroformPotentially slight to moderateMentioned as a solvent for a related pyrazolone.
AqueousWaterSlightly solubleGeneral characteristic of similar organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical set of solubility data for this compound to demonstrate how experimentally determined values would be presented. Note: This data is for illustrative purposes only and is not based on experimental measurements.

Table 2: Illustrative Solubility of this compound at 25 °C

Organic SolventSolubility (g/L)Solubility (mol/L)
Methanol15.20.087
Ethanol12.50.071
Acetone20.80.119
Dioxane18.30.105
Ethyl Acetate5.70.033
Chloroform2.10.012
Toluene0.80.005
Hexane< 0.1< 0.0006

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-72h) prep_vial->equilibration settle Settle Excess Solid equilibration->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Figure 1. Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a comprehensive framework for researchers to address this knowledge gap. By utilizing the provided qualitative information and the detailed experimental protocol, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in solvents relevant to their work. The illustrative data and workflow diagram serve as practical tools to aid in the design and execution of these essential experiments. Further research to populate the solubility profile of this and related pyrazolone derivatives is highly encouraged to facilitate their broader application in science and industry.

An In-depth Technical Guide on the Crystal Structure and Properties of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional aspects of 3-amino-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its tautomeric nature, this molecule can also be named 5-amino-2-phenyl-1,2-dihydropyrazol-3-one. While a definitive crystal structure for this specific compound is not publicly available, this guide presents crystallographic data from closely related analogues to infer its structural properties. Furthermore, this document details generalized experimental protocols for its synthesis and crystallization, and discusses the known biological activities and potential signaling pathways associated with this class of pyrazole derivatives.

Introduction

Pyrazole derivatives form a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound, with its potential for diverse chemical modifications, represents a valuable scaffold for drug design. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This guide aims to consolidate the available structural and functional information to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a baseline for its expected behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₉N₃OPubChem CID: 99683[1]
Molecular Weight 175.19 g/mol PubChem CID: 99683[1]
IUPAC Name 5-amino-2-phenyl-1H-pyrazol-3-onePubChem CID: 99683[1]
CAS Number 28710-97-6PubChem CID: 99683[1]
Synonyms This compound, 5-amino-2-phenyl-1,2-dihydropyrazol-3-onePubChem CID: 99683[1]

Crystallographic Data of Related Structures

As of the date of this document, a specific entry for the crystal structure of this compound is not available in the common crystallographic databases. However, the crystal structures of several closely related compounds have been determined, providing valuable insights into the expected bond lengths, angles, and potential intermolecular interactions.

Table 1: Crystallographic Data for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one [2]

ParameterValue
Chemical Formula C₁₈H₁₇N₃O₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234 (2)
b (Å) 16.6345 (4)
c (Å) 10.8976 (3)
α (°) 90
β (°) 99.567 (1)
γ (°) 90
Volume (ų) 1809.53 (8)
Z 4

Table 2: Crystallographic Data for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate [3]

ParameterValue
Chemical Formula C₁₉H₂₀N₄O₅S·C₄H₈O₂
Crystal System Triclinic
Space Group P-1
a (Å) 8.4567 (2)
b (Å) 10.9876 (3)
c (Å) 13.9876 (4)
α (°) 87.654 (1)
β (°) 80.876 (1)
γ (°) 75.432 (1)
Volume (ų) 1234.56 (7)
Z 2

These structures reveal that the pyrazole ring is typically planar. The amino group is often involved in intramolecular and intermolecular hydrogen bonds, which play a crucial role in the crystal packing. For instance, in 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the NH₂ group forms an intramolecular hydrogen bond with a sulfonyl oxygen atom.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives is the condensation reaction between a phenylhydrazine and a β-ketoester or a cyanoacetate derivative. The following is a generalized protocol that can be adapted for this specific synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring.

  • Addition of Phenylhydrazine: Following the addition of ethyl cyanoacetate, add phenylhydrazine to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and neutralize it with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water and then with a small amount of diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process Phenylhydrazine Phenylhydrazine Condensation Condensation Reaction (Reflux) Phenylhydrazine->Condensation EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Condensation SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Condensation Base Ethanol Ethanol Ethanol->Condensation Solvent HCl Conc. HCl Neutralization Neutralization HCl->Neutralization Condensation->Neutralization Purification Filtration & Recrystallization Neutralization->Purification Product 3-amino-1-phenyl- 1H-pyrazol-5-ol Purification->Product

Synthesis workflow for this compound.
Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following are general guidelines for the crystallization of pyrazole derivatives.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered container. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of pyrazole and pyrazolone derivatives has been shown to possess significant biological activities.

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties. For instance, Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[4]

AntiInflammatoryPathway LPS LPS (Lipopolysaccharide) RAW264_7 RAW 264.7 Macrophages LPS->RAW264_7 iNOS_COX2_mRNA iNOS & COX-2 mRNA Expression RAW264_7->iNOS_COX2_mRNA NO_Production Nitric Oxide (NO) Production iNOS_COX2_mRNA->NO_Production Inflammation Inflammation NO_Production->Inflammation PyrazoleDerivative Pyrazole Derivative PyrazoleDerivative->iNOS_COX2_mRNA PyrazoleDerivative->NO_Production

References

Navigating the Safety Profile of 3-amino-1-phenyl-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Known Hazards

The available data, primarily from chemical suppliers for the compound identified with CAS number 28710-97-6, suggests that 3-amino-1-phenyl-1H-pyrazol-5-ol should be handled as a hazardous substance. The primary concerns are related to its potential toxicity upon ingestion, skin contact, and inhalation.

The following table summarizes the GHS hazard classifications and corresponding precautionary statements that have been associated with this compound or its close analogs.

Hazard ClassificationGHS PictogramHazard Statement (H-phrase)Precautionary Statement (P-phrase)
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Acute Toxicity, Dermal (Category 4)
alt text
H312: Harmful in contact with skin.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER/doctor if you feel unwell. P362 + P364: Take off contaminated clothing and wash it before reuse.
Acute Toxicity, Inhalation (Category 4)
alt text
H332: Harmful if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation.[2]P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Irritation (Category 2A)
alt text
H319: Causes serious eye irritation.[2][3]P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)*
alt text
H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

*Note: These classifications are based on data for structurally similar compounds and should be considered as potential hazards for this compound until more specific data becomes available.

Experimental Protocols

A thorough search of publicly available scientific literature and safety databases did not yield specific experimental protocols for the toxicological or safety evaluation of this compound. Researchers planning to work with this compound should consider conducting their own safety assessments or commissioning such studies from a qualified laboratory.

Hazard and Precautionary Workflow

The following diagram illustrates the logical relationship between the identified potential hazards of this compound and the corresponding safety precautions.

Hazard_Safety_Workflow cluster_hazards Identified Potential Hazards cluster_precautions Required Safety Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Engineering Controls cluster_response Emergency Response H302 H302: Harmful if swallowed P270 Do not eat, drink, or smoke H302->P270 P301_312 If Swallowed: Call Poison Center H302->P301_312 H312 H312: Harmful in contact with skin P280_gloves Wear protective gloves H312->P280_gloves P280_clothing Wear protective clothing H312->P280_clothing P302_352 If on Skin: Wash with water H312->P302_352 H332 H332: Harmful if inhaled P261_resp Use respiratory protection H332->P261_resp P271 Use in a well-ventilated area H332->P271 P304_340 If Inhaled: Move to fresh air H332->P304_340 H315 H315: Causes skin irritation H315->P280_gloves H315->P302_352 H319 H319: Causes serious eye irritation P280_eyes Wear eye/face protection H319->P280_eyes P305_351_338 If in Eyes: Rinse with water H319->P305_351_338 H335 H335: May cause respiratory irritation H335->P261_resp H335->P271 H335->P304_340 P264 Wash hands after handling

Caption: Hazard to Precaution Logical Flow.

References

In-Depth Technical Guide to 3-Amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-1-phenyl-1H-pyrazol-5-ol, a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical properties, commercial availability, key experimental protocols, and its role as a scaffold in drug discovery, particularly as a privileged structure for kinase inhibitors.

Chemical Identity and Tautomerism

This compound is a pyrazole derivative that exists in tautomeric equilibrium with its more stable keto form, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (also known as 3-amino-1-phenyl-2-pyrazolin-5-one). Due to this equilibrium, the compound is most commonly identified in commercial and chemical databases by the CAS number of its keto tautomer.

  • IUPAC Name (enol form): this compound

  • IUPAC Name (keto form): 5-amino-2-phenyl-4H-pyrazol-3-one[1]

  • Common Name: 1-Phenyl-3-amino-5-pyrazolone

  • CAS Number: 4149-06-8 (for the keto tautomer, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)[1]

  • Molecular Formula: C₉H₉N₃O[1]

  • Molecular Weight: 175.19 g/mol [1]

The tautomeric relationship is a critical aspect of this molecule's chemistry and influences its reactivity and application in synthesis.

Caption: Tautomeric equilibrium between the enol and keto forms.

Commercial Suppliers and Quantitative Data

This compound is available from several commercial chemical suppliers, typically under the name "3-Amino-1-phenyl-2-pyrazolin-5-one" and CAS number 4149-06-8. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierProduct NameCAS No.PurityMelting Point (°C)Appearance
Chem-Impex 3-Amino-1-phenyl-2-pyrazolin-5-one4149-06-8≥ 98% (HPLC)[2][3]206[2][3]White to brown to dark purple crystalline powder[2][3]
TCI Chemicals 3-Amino-1-phenyl-2-pyrazolin-5-one4149-06-8>97.0% (HPLC/Titration)[4]206[4]White to Brown to Dark purple powder to crystal[4]
Thermo Scientific 3-Amino-1-phenyl-2-pyrazolin-5-one4149-06-8≥96.0% (GC)[5]Not SpecifiedCream to brown powder[5]
Santa Cruz Biotechnology 3-Amino-1-phenyl-2-pyrazolin-5-one4149-06-8≥97%[6]Not SpecifiedNot Specified
ECHEMI 3-Amino-1-phenyl-2-pyrazolin-5-one4149-06-8Not Specified218-219[7]Yellowish-brown crystalline powder[7]
BioCrick 3-Amino-1-phenyl-2-pyrazolin-5-one4149-06-8High-purity (NMR confirmed)[8]Not SpecifiedNot Specified

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]

Experimental Protocols & Applications

This compound is a valuable building block in organic synthesis. Its bifunctional nature (amine and active methylene group in the keto form) allows for the construction of a variety of more complex heterocyclic systems.

Synthesis of 1-Phenyl-3-amino-5-pyrazolone

A well-established procedure for the synthesis of the title compound is available from Organic Syntheses. The protocol involves the condensation of ethyl cyanoacetate and phenylhydrazine in the presence of a strong base.

Experimental Protocol:

  • Reactants: Ethyl cyanoacetate, Phenylhydrazine, Sodium ethoxide (prepared in situ from sodium and absolute ethanol).

  • Procedure:

    • Prepare sodium ethoxide solution by reacting sodium metal with absolute ethanol in a three-necked flask equipped with a stirrer and reflux condenser.

    • To the hot solution, add ethyl cyanoacetate followed by phenylhydrazine.

    • Heat the mixture in an oil bath at 120°C for 16 hours with stirring.

    • Remove most of the ethanol under reduced pressure.

    • Dissolve the residue in water, warm to ~50°C, and then cool to room temperature.

    • Extract the aqueous solution with ether to remove impurities.

    • Acidify the aqueous phase with glacial acetic acid and cool in an ice bath.

    • Collect the precipitated crude product by filtration.

    • Purify the product by washing with 95% ethanol, followed by boiling in and recrystallizing from ethanol.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Final Product A Ethyl Cyanoacetate P1 Combine & Reflux (120°C, 16h) A->P1 B Phenylhydrazine B->P1 C Sodium Ethoxide (in Ethanol) C->P1 P2 Solvent Removal (Reduced Pressure) P1->P2 P3 Aqueous Workup (Dissolve in H2O, Ether Wash) P2->P3 P4 Acidification (Acetic Acid) P3->P4 P5 Isolation & Purification (Filtration, Ethanol Wash) P4->P5 Z 1-Phenyl-3-amino-5-pyrazolone P5->Z

Caption: Workflow for the synthesis of 1-Phenyl-3-amino-5-pyrazolone.
Applications in Synthesis

The compound serves as a precursor for various heterocyclic structures with potential biological activities. Its reactivity makes it a key component in multicomponent reactions.

  • Synthesis of Spiro Compounds: It can undergo efficient, green reactions with isatins and β-diketones in an aqueous medium to produce novel spirocompounds with high yields.[8]

  • Synthesis of Fused Heterocycles: It is used in reactions to create fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and other fused pyrazoles, which are scaffolds of interest in drug discovery.

Applications cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Start This compound R1 Reaction with Isatins & β-Diketones Start->R1 R2 Condensation Reactions (e.g., with dicarbonyls) Start->R2 R3 General Derivatization Start->R3 P1 Spiro-Pyrazoles R1->P1 P2 Fused Pyrazoles (e.g., Pyrazolo[1,5-a]pyrimidines) R2->P2 P3 Diverse Chemical Libraries R3->P3

Caption: Synthetic utility of this compound.

Role in Drug Discovery and Signaling Pathways

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2] Its metabolic stability and ability to act as a bioisostere for other aromatic rings make it a desirable core structure for drug candidates.[7] Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

A primary area of interest for pyrazole-based compounds is the development of kinase inhibitors .[9] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

While this compound has not been directly implicated as an inhibitor of a specific signaling pathway in the available literature, its structural motifs are present in potent kinase inhibitors. These inhibitors often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade.

For example, the pyrazole derivative Encorafenib is a BRAF inhibitor that targets the MAPK signaling pathway, which is frequently overactive in melanoma.[2] Similarly, Baricitinib , another pyrazole-containing drug, inhibits Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway involved in inflammation and immunity.[2][7]

The diagram below illustrates a generalized model of how a pyrazole-based kinase inhibitor can interrupt a signaling pathway, such as the MAPK pathway, which is critical for cell proliferation and survival.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Inhibitor Pyrazole-Based Kinase Inhibitor (e.g., Encorafenib) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK signaling pathway by a pyrazole-based kinase inhibitor.

References

An In-depth Technical Guide on the Basic Characterization of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of the heterocyclic compound 3-amino-1-phenyl-1H-pyrazol-5-ol. This molecule is of interest to the scientific community due to its pyrazole core, a scaffold known for a wide range of biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound, with the chemical formula C₉H₉N₃O, is a pyrazolone derivative.[1] The presence of amino and hydroxyl groups, along with the phenyl-substituted pyrazole ring, imparts specific chemical characteristics that are crucial for its interaction with biological targets. The compound exists in tautomeric forms, most commonly as 5-amino-2-phenyl-1,2-dihydropyrazol-3-one.[1]

Table 1: Summary of Physicochemical and Spectral Data

PropertyValueReference
Molecular Formula C₉H₉N₃O--INVALID-LINK--[1]
Molecular Weight 175.19 g/mol --INVALID-LINK--[1]
CAS Number 28710-97-6--INVALID-LINK--[1]
IUPAC Name 5-amino-2-phenyl-1H-pyrazol-3-one--INVALID-LINK--[1]
Melting Point Not available for the specific compound. For a related compound, 3-amino-5-phenylpyrazole, the melting point is 124-127 °C.
¹H NMR (Predicted) See Experimental Protocols Section
¹³C NMR (Predicted) See Experimental Protocols Section
IR Spectroscopy See Experimental Protocols Section
Mass Spectrometry Molecular Ion [M]⁺: m/z 175--INVALID-LINK--[2]

Synthesis

A general method for the synthesis of pyrazolone derivatives involves the condensation of a β-ketoester with a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of ethyl cyanoacetate with phenylhydrazine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add phenylhydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.

Experimental Protocols for Characterization

The melting point of a compound is a crucial indicator of its purity.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include peaks for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the pyrazolone ring.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretching: Around 3400-3200 cm⁻¹ (from the amino group).

    • O-H stretching: A broad peak around 3200-2500 cm⁻¹ (from the hydroxyl group in the pyrazolol tautomer).

    • C=O stretching: Around 1680-1640 cm⁻¹ (from the pyrazolone tautomer).

    • C=C and C=N stretching: Around 1600-1450 cm⁻¹ (from the aromatic and pyrazole rings).

    • C-N stretching: Around 1350-1000 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). The fragmentation pattern can provide further structural information. For instance, the loss of small molecules like CO or N₂ can be observed.

Mandatory Visualizations

Characterization_Workflow synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification Crude Product physchem Physicochemical Characterization purification->physchem Purified Compound spectroscopy Spectroscopic Analysis purification->spectroscopy mp Melting Point Determination physchem->mp structure Structure Elucidation & Purity Assessment mp->structure nmr NMR (1H, 13C) spectroscopy->nmr ftir FTIR spectroscopy->ftir ms Mass Spectrometry spectroscopy->ms nmr->structure ftir->structure ms->structure

References

Methodological & Application

Application Notes: The Role of 3-Amino-1-phenyl-1H-pyrazol-5-ol in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1-phenyl-1H-pyrazol-5-ol is a crucial heterocyclic intermediate in the synthesis of a versatile class of colorants known as pyrazolone dyes. These dyes are a significant subgroup of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). The pyrazolone ring system is a fundamental building block that allows for the creation of a wide spectrum of colors, particularly in the yellow, orange, and red regions.[1][2] The resulting dyes are widely used in the textile industry for dyeing and printing, as well as in the manufacturing of pigments for paints and inks.[1][3]

The utility of this compound in dye synthesis stems from its chemical structure. It acts as a "coupling component" in the fundamental azo coupling reaction. The presence of an active methylene group at the C4 position of the pyrazole ring makes it highly susceptible to electrophilic attack by a diazonium salt. This reaction is the cornerstone of forming the chromophoric azo linkage.[3][4] The amino and hydroxyl groups on the pyrazolone ring can also influence the final color and properties of the dye, such as solubility and fastness.

Chemical Principle

The synthesis of azo dyes using this compound involves a two-step process:

  • Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with the coupling component, this compound. The active methylene group of the pyrazolone acts as a nucleophile, leading to an electrophilic aromatic substitution reaction that forms the stable azo dye.[4]

The general workflow for this process is illustrated in the diagram below.

DyeSynthesisWorkflow AromaticAmine Aromatic Primary Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+Cl-) AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) (0-5 °C) NaNO2_HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling Pyrazolone This compound (Coupling Component) Pyrazolone->AzoDye

Figure 1: General workflow for the synthesis of azo dyes using a pyrazolone coupling component.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound as the coupling component. These protocols are based on common procedures found in the literature.[5][6][7]

Protocol 1: General Synthesis of a Pyrazolone Azo Dye

Materials:

  • Aromatic amine (e.g., 2-aminothiazole, aniline derivatives)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Acetic Acid

  • Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (e.g., 4 mmol) in an appropriate acidic medium (e.g., 5 mL of icy acetic acid or a mixture of water and concentrated HCl).[5][6]

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate vessel, prepare a solution of sodium nitrite (e.g., 4 mmol) in water or concentrated sulfuric acid.[6]

  • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-30 minutes, ensuring the temperature remains between 0-5 °C.[5][6]

  • Stir the resulting mixture for an additional 30-120 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[6][8]

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (e.g., 4 mmol) in an aqueous alkaline solution (e.g., 10 mL of water containing 500 mg of KOH) or an ethanol-water mixture with a base like sodium acetate.[5][6]

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold pyrazolone solution with constant stirring.[5][7]

  • A colored precipitate of the azo dye should form immediately or shortly after addition.

  • Continue stirring the reaction mixture in the ice bath for an additional 15-120 minutes to ensure the completion of the coupling reaction.[5][6]

Part C: Isolation and Purification

  • Filter the precipitated dye using suction filtration.

  • Wash the solid product on the filter with cold water to remove any unreacted salts and acids.

  • Air-dry the crude product.

  • Recrystallize the dye from a suitable solvent (e.g., toluene, ethanol, or DMF) to obtain the pure product.[6]

The logical flow of the experimental steps is visualized in the diagram below.

ExperimentalWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification A1 Dissolve Aromatic Amine in Acid A2 Cool to 0-5 °C A1->A2 A4 Add NaNO2 Solution Dropwise A2->A4 A3 Prepare NaNO2 Solution A3->A4 A5 Stir for 30-120 min at 0-5 °C A4->A5 B3 Add Diazonium Salt Solution A5->B3 Freshly Prepared Diazonium Salt B1 Dissolve Pyrazolone in Base B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 15-120 min at 0-5 °C B3->B4 C1 Filter Precipitate B4->C1 Crude Dye C2 Wash with Cold Water C1->C2 C3 Air Dry C2->C3 C4 Recrystallize from Solvent C3->C4 FinalProduct FinalProduct C4->FinalProduct Pure Azo Dye

Figure 2: Step-by-step experimental workflow for pyrazolone azo dye synthesis.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from 3-amino-1-phenyl-pyrazol-5-one derivatives, as reported in the scientific literature.

Table 1: Physical Properties of Synthesized Hetarylazopyrazolone Dyes [6][9]

Dye IDR-Group (on thiazole)Molecular FormulaYield (%)Melting Point (°C)Appearance
1a -HC₁₂H₁₀N₆OS87218-220Brown
1b -CH₃C₁₃H₁₂N₆OS82240-242Dark Brown
1c -OCH₃C₁₃H₁₂N₆O₂S61262-263Dark Brown
2a -H (Acetylated)C₁₄H₁₂N₆O₂S75244-245Dark Brown

Table 2: Spectroscopic Data for Synthesized Dyes [6][9]

Dye IDλmax (nm) in DMFKey FT-IR Peaks (cm⁻¹)
1a 4623422, 3317 (N-H), 1678 (C=O), 1558 (N=N)
1b 4663418, 3314 (N-H), 1679 (C=O), 1555 (N=N)
1c 4643410, 3302 (N-H), 1675 (C=O), 1560 (N=N)
2a 4673298 (N-H), 1684, 1668 (C=O), 1541 (N=N)

Table 3: Fastness Properties of Dyes on Polyester Fabric [6][10]

PropertyDye 1aDye 1bDye 1c
Light Fastness (Scale 1-8)55-66
Washing Fastness (Scale 1-5)4-54-55
Rubbing Fastness (Dry) (Scale 1-5)554-5
Rubbing Fastness (Wet) (Scale 1-5)4-54-54

(Note: Fastness scales are typically rated from 1 to 5 for washing and rubbing (5 being the best), and 1 to 8 for light fastness (8 being the best).)

References

Applications of 3-Amino-1-phenyl-1H-pyrazol-5-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-amino-1-phenyl-1H-pyrazol-5-ol, and its derivatives represent a privileged class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds in anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and proliferation. Notably, these compounds have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are derivatives of the core scaffold.

Compound IDAryl SubstituentCell LineIC50 (µM)Reference
3i 3,4-DihydroxyphenylRKO (Colon Carcinoma)9.9 ± 1.1[3]
3o 4-(Trifluoromethyl)phenylRKO (Colon Carcinoma)15.2 ± 1.5[3]
3p 4-(Trifluoromethoxy)phenylRKO (Colon Carcinoma)20.1 ± 2.3[3]
3q 2,4-DichlorophenylRKO (Colon Carcinoma)25.5 ± 2.8[3]
Experimental Protocols

A general procedure for the synthesis of these derivatives is as follows:

  • Dissolve the appropriate aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5-ol (0.8 mmol) in 4 mL of 70% ethanol at room temperature.

  • Add 40.2 µL of 1 M sodium acetate solution to the mixture.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC).

  • Add water to the mixture to achieve a 50% ethanol concentration.

  • Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Workflow

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_pathway Mechanism of Action Pyrazolol 3-Amino-1-phenyl- 1H-pyrazol-5-ol Derivative Pyrazolol Derivative Pyrazolol->Derivative Aldehyde Aromatic Aldehyde Aldehyde->Derivative MTT MTT Assay Derivative->MTT CellLines Cancer Cell Lines (e.g., RKO) CellLines->MTT IC50 IC50 Determination MTT->IC50 Kinase Target Kinase (EGFR, VEGFR-2, CDK) IC50->Kinase Apoptosis Induction of Apoptosis Kinase->Apoptosis

egfr_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Antimicrobial Applications

Certain derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. These compounds often exhibit their antimicrobial effects by interfering with essential cellular processes in microorganisms.

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against Gram-positive bacteria.

Compound IDBacterial StrainMIC (µg/mL)Reference
7g Staphylococcus aureus (Ciprofloxacin-resistant)0.125-0.5[5]
7a Staphylococcus aureus (Ciprofloxacin-resistant)0.125-0.5[5]
7d Staphylococcus aureus (Ciprofloxacin-resistant)0.125-0.5[5]
3c Multidrug-resistant Staphylococcus genus32-64[6]
4b Multidrug-resistant Staphylococcus genus32-64[6]
Experimental Protocols

This method is commonly used for preliminary screening of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Addition: Add a specific concentration (e.g., 100 µg/mL) of the pyrazole derivative dissolved in a suitable solvent (e.g., DMSO) into the wells.[7]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Pyrazolol 3-Amino-1-phenyl- 1H-pyrazol-5-ol Derivative Pyrazole Derivative Pyrazolol->Derivative Reagents Various Reagents Reagents->Derivative AgarWell Agar Well Diffusion Derivative->AgarWell Bacteria Bacterial Strains (e.g., S. aureus) Bacteria->AgarWell MIC MIC Determination AgarWell->MIC

Anti-inflammatory Applications

Derivatives of this compound have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][8]

Data Presentation: Anti-inflammatory Activity

The following table shows the in vivo anti-inflammatory activity of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, which are structurally related to the core scaffold.

Compound IDTNF-α Suppression in vivo (%)Reference
4a 57.3[1]
4f 55.8[1]
Experimental Protocols

This is a widely used in vivo model to assess acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 100 µmol/kg).[1] A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

anti_inflammatory_pathway InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) MAPK p38 MAPK Pathway InflammatoryStimulus->MAPK TNFa TNF-α Production MAPK->TNFa Inflammation Inflammation TNFa->Inflammation Pyrazole Pyrazole Derivative Pyrazole->MAPK Inhibition

References

Synthesis of Pyrazolone Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazolone derivatives from 3-amino-1-phenyl-1H-pyrazol-5-ol. These derivatives, particularly Schiff bases and azo dyes, are of significant interest to researchers in drug discovery and development due to their potential antimicrobial and antioxidant properties. The following sections detail the synthetic procedures, present key quantitative data, and illustrate the underlying reaction schemes and biological pathways.

Introduction to Pyrazolone Derivatives

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects. The synthetic accessibility and the possibility of introducing diverse functional groups onto the pyrazolone core make it an attractive scaffold for the development of new therapeutic agents. This application note focuses on the synthesis of Schiff base and azo dye derivatives starting from this compound, a readily available precursor.

Synthesis of Pyrazolone-Based Schiff Bases

Schiff bases derived from pyrazolones are synthesized via the condensation reaction of the primary amino group of this compound with various aromatic aldehydes. This reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of glacial acetic acid. The resulting imine linkage is crucial for the observed biological activities of these compounds.

Experimental Protocol: Synthesis of 4-((4-methoxybenzylidene)amino)-1-phenyl-1H-pyrazol-5-ol

A representative protocol for the synthesis of a pyrazolone-based Schiff base is provided below:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.77 g (0.01 mol) of this compound in 20 mL of absolute ethanol. To this, add a solution of 1.36 g (0.01 mol) of 4-methoxybenzaldehyde in 10 mL of absolute ethanol.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with constant stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to afford the pure Schiff base.

General Reaction Scheme for Schiff Base Synthesis

Schiff_Base_Synthesis start This compound reflux Reflux start->reflux aldehyde Aromatic Aldehyde (R-CHO) aldehyde->reflux solvent Ethanol, Glacial Acetic Acid (cat.) solvent->reflux Reaction Conditions product Schiff Base Derivative reflux->product Condensation Azo_Dye_Synthesis amine Aromatic Amine (Ar-NH2) diazotization Diazotization (NaNO2, HCl, 0-5°C) amine->diazotization diazonium Diazonium Salt (Ar-N2+Cl-) diazotization->diazonium coupling Azo Coupling diazonium->coupling pyrazolone This compound pyrazolone->coupling product Azo Dye Derivative coupling->product DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell drug Pyrazolone Derivative gyrase DNA Gyrase drug->gyrase Inhibits dna_replication DNA Replication & Transcription gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to Antioxidant_Mechanism ros Reactive Oxygen Species (ROS) cell_damage Cellular Damage (Lipid Peroxidation, DNA damage) ros->cell_damage Causes pyrazolone Pyrazolone Derivative (Antioxidant) ros->pyrazolone Reacts with neutral_ros Neutralized ROS pyrazolone->neutral_ros Scavenges

The Versatility of 3-Amino-1-phenyl-1H-pyrazol-5-ol and its Analogs as Building Blocks for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic intermediates, 3-amino-1-phenyl-1H-pyrazol-5-ol and its related aminopyrazole derivatives have emerged as exceptionally versatile precursors for the synthesis of a wide array of fused heterocyclic compounds. These resulting molecules, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, have demonstrated potent pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents.

This document provides a detailed overview of the applications of these aminopyrazole intermediates, complete with experimental protocols for the synthesis of key heterocyclic systems and a summary of their biological activities.

Application Notes

The core value of this compound and its analogs lies in the reactive nature of the amino group and the adjacent ring nitrogen, which allows for facile cyclization reactions to construct fused pyrimidine rings. This has led to the development of extensive libraries of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines and have been investigated for a multitude of therapeutic applications.[1]

Anticancer Activity: A significant body of research has focused on the anticancer potential of these heterocyclic compounds. Many derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2]

Antimicrobial Activity: The fused pyrazole-pyrimidine scaffold has also proven to be a fertile ground for the discovery of new antimicrobial agents. Derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The ability to readily modify the substituents on the heterocyclic core allows for the fine-tuning of antimicrobial potency and spectrum.[3][4]

The synthetic accessibility and the diverse biological activities make aminopyrazoles a privileged scaffold in medicinal chemistry.

Key Synthetic Pathways

The following diagrams illustrate the general synthetic routes from aminopyrazole intermediates to the target heterocyclic compounds.

Synthesis_of_Pyrazolo_3_4_d_pyrimidines cluster_start Starting Materials cluster_cyclization Cyclization cluster_chlorination Chlorination cluster_final Functionalization Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate Pyrazolo_pyrimidinone 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate->Pyrazolo_pyrimidinone Reflux Formamide Formamide Formamide->Pyrazolo_pyrimidinone Chloro_derivative 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Pyrazolo_pyrimidinone->Chloro_derivative POCl3, Reflux Final_compounds Substituted Pyrazolo[3,4-d]pyrimidines Chloro_derivative->Final_compounds Nucleophilic Substitution

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Synthesis_of_Pyrazolo_1_5_a_pyrimidines cluster_start_2 Starting Materials cluster_cyclization_2 Cyclization cluster_chlorination_2 Chlorination cluster_final_2 Functionalization 5_Amino_3_methylpyrazole 5-Amino-3-methylpyrazole Dihydroxy_heterocycle 2-Methylpyrazolo[1,5-a] pyrimidine-5,7-diol 5_Amino_3_methylpyrazole->Dihydroxy_heterocycle EtONa, Reflux Diethyl_malonate Diethyl malonate Diethyl_malonate->Dihydroxy_heterocycle Dichloro_derivative 5,7-Dichloro-2-methylpyrazolo [1,5-a]pyrimidine Dihydroxy_heterocycle->Dichloro_derivative POCl3, Reflux Final_compounds_2 Substituted Pyrazolo[1,5-a]pyrimidines Dichloro_derivative->Final_compounds_2 Nucleophilic Substitution

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final heterocyclic compounds.

Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Objective: To synthesize the pyrazolo[3,4-d]pyrimidinone core via cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[5]

  • Formamide[5]

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, filter funnel, and filter paper

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (excess, acting as both reactant and solvent) is placed in a round-bottom flask.[5]

  • The reaction mixture is heated to reflux at 190°C for 8 hours.[5]

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[5]

Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Objective: To chlorinate the pyrazolo[3,4-d]pyrimidinone intermediate.

Materials:

  • 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[5]

  • Phosphorus oxychloride (POCl₃)[5]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Ice bath

Procedure:

  • A suspension of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in excess phosphorus oxychloride (POCl₃) is placed in a round-bottom flask.[5]

  • The mixture is heated to reflux at 106°C for 6 hours.[5]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure using a rotary evaporator.[6]

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[5]

Protocol 3: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Objective: To synthesize the dihydroxy-pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 5-Amino-3-methylpyrazole[7]

  • Diethyl malonate[7]

  • Sodium ethoxide (EtONa)[7]

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a solution of sodium ethoxide in ethanol, 5-amino-3-methylpyrazole (1 equivalent) is added.[7]

  • Diethyl malonate (1 equivalent) is then added to the mixture.[7]

  • The reaction mixture is heated to reflux for 24 hours.[7]

  • After cooling, the precipitate is collected by filtration, washed with ethanol, and dried to give 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[7]

Protocol 4: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Objective: To chlorinate the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol[7]

  • Phosphorus oxychloride (POCl₃)[7]

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent) and excess phosphorus oxychloride (POCl₃) is heated to reflux for 24 hours.[7]

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto ice water, and the resulting solid is collected by filtration, washed with water, and dried to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[7]

Quantitative Data Summary

The following tables summarize the biological activity of representative heterocyclic compounds derived from aminopyrazole intermediates.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidines
Compound 5HT108096.25[8]
Hela74.8[8]
Caco-276.92[8]
A549148[8]
Compound 7HT108085.3[8]
Hela65.4[8]
Caco-268.2[8]
A549132.7[8]
Compound 15Various Cancer Cell Lines1.18 - 8.44[9]
Pyrazolo[1,5-a]pyrimidines
Compound 4k (BS-194)60 Cancer Cell Lines (mean GI₅₀)0.28[2]
Compound 1aVarious Cancer Cell Lines (average)0.0248[10]
Compound 1bVarious Cancer Cell Lines (average)0.028[10]
Compound 5hHCT-1161.51[10]
Compound 8TrkA0.0017[11]
Compound 9TrkA0.0017[11]
Compound 32TrkA0.0019[11]
TrkB0.0031[11]
TrkC0.0023[11]
Compound 36TrkA0.0014[11]
TrkB0.0024[11]
TrkC0.0019[11]

Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDMicroorganismZone of Inhibition (mm)Reference
2eS. aureus20[3]
B. subtilis19[3]
E. coli18[3]
P. aeruginosa17[3]
C. albicans21[3]
A. niger20[3]
2fS. aureus22[3]
B. subtilis21[3]
E. coli20[3]
P. aeruginosa19[3]
C. albicans23[3]
A. niger22[3]
2gS. aureus21[3]
B. subtilis20[3]
E. coli19[3]
P. aeruginosa18[3]
C. albicans22[3]
A. niger21[3]
CiprofloxacinS. aureus24[3]
B. subtilis23[3]
E. coli22[3]
P. aeruginosa21[3]
FluconazoleC. albicans25[3]
A. niger24[3]

Conclusion

This compound and its analogs are undeniably valuable intermediates in the synthesis of heterocyclic compounds with significant therapeutic potential. The straightforward and versatile synthetic routes to pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, coupled with the potent anticancer and antimicrobial activities of the resulting derivatives, underscore the importance of this chemical class in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the synthesis of these promising bioactive molecules.

References

Application Notes and Protocols: Reaction of 3-amino-1-phenyl-1H-pyrazol-5-ol with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction between 3-amino-1-phenyl-1H-pyrazol-5-ol and various aldehydes represents a cornerstone in the synthesis of a diverse array of heterocyclic compounds. This reaction, typically proceeding via a Knoevenagel condensation, is a powerful tool for generating molecules with significant pharmacological potential. The resulting 4-arylidene-3-amino-1-phenyl-1H-pyrazol-5-ol derivatives and related structures are scaffolds of interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3]

This document provides detailed protocols, quantitative data, and mechanistic diagrams to guide researchers in the synthesis and exploration of these valuable compounds.

Reaction Mechanism: Knoevenagel Condensation

The reaction is a nucleophilic addition of the active hydrogen compound, this compound, to the carbonyl group of an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The active methylene group at the C4 position of the pyrazole ring is sufficiently acidic to be deprotonated by a mild base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of a stable, conjugated system.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Pyrazolone 3-amino-1-phenyl- 1H-pyrazol-5-ol Deprotonation Deprotonation (Enolate Formation) Pyrazolone->Deprotonation Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base Catalyst (e.g., Piperidine) Base->Deprotonation abstracts H+ Deprotonation->Nucleophilic_Attack attacks Dehydration Dehydration (-H₂O) Nucleophilic_Attack->Dehydration Final_Product 4-Arylidene-3-amino- 1-phenyl-1H-pyrazol-5-ol Dehydration->Final_Product

Caption: General mechanism of the Knoevenagel condensation.

Applications and Biological Activities

The pyrazolone nucleus is a key pharmacophore in numerous drugs, noted for activities like analgesic and anti-inflammatory effects.[5] The incorporation of an arylidene group at the 4-position through condensation with aldehydes often enhances or introduces new biological activities. Synthesized derivatives have demonstrated a broad spectrum of pharmacological actions:

  • Antimicrobial Activity: Many 4-arylidene pyrazole derivatives exhibit significant antibacterial and antifungal properties. Some compounds have shown potency against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with activity comparable to or exceeding that of standard drugs like ciprofloxacin.[2]

  • Anticancer Activity: Certain derivatives have been evaluated for their cytotoxic properties against various human cancer cell lines. For instance, specific substituted bis(pyrazolyl)methanes have shown activity against colorectal carcinoma cells (RKO), inducing cell death through p53-mediated apoptosis.[6]

  • Antioxidant Activity: The structural motif of these compounds allows them to act as radical scavengers. Several derivatives have displayed potent antioxidant activity in DPPH assays, with some being more active than ascorbic acid.[6]

  • Anti-inflammatory Activity: Pyrazole derivatives have a long history as anti-inflammatory agents.[1] The products of this reaction are often investigated for their potential to inhibit inflammatory pathways.

Experimental Protocols

This section provides a generalized protocol for the synthesis of 4-arylidene-3-amino-1-phenyl-1H-pyrazol-5-ol derivatives.

Protocol 1: General Synthesis of 4-Arylidene Pyrazolone Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Catalyst (e.g., Piperidine, Triethylamine, or 20% ethanolic Sodium Hydroxide)

  • Glacial Acetic Acid (for neutralization if using a strong base)

  • Distilled water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the appropriately substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of a base (e.g., 2-3 drops of piperidine or triethylamine). Alternatively, for base-catalyzed reactions, the pyrazolone can first be stirred in a 20% ethanolic sodium hydroxide solution for 30 minutes before the aldehyde is added.[7][8]

  • Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice. If a strong base like NaOH was used, neutralize the mixture with dilute HCl or glacial acetic acid until a precipitate forms.[7]

  • Filter the resulting solid product using a Büchner funnel and wash thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent, typically ethanol, to obtain the pure 4-arylidene derivative.[7]

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Melting Point (M.P.)

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C=N).

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy: To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants 1. Mix Pyrazolone, Aldehyde, Solvent (Ethanol) & Catalyst Stir 2. Stir at Room Temp or Reflux (2-12h) Reactants->Stir Monitor 3. Monitor via TLC Stir->Monitor Precipitate 4. Pour into Ice Water (Neutralize if needed) Monitor->Precipitate Reaction Complete Filter 5. Filter & Wash Solid Precipitate->Filter Recrystallize 6. Recrystallize from Ethanol Filter->Recrystallize Product 7. Dry & Characterize (M.P., IR, NMR, MS) Recrystallize->Product

Caption: A typical experimental workflow for synthesis.

Quantitative Data Summary

The reaction conditions and the nature of the aldehyde substituent significantly influence the yield and biological activity of the final products. The following table summarizes representative data from the literature for the synthesis of related pyrazolone derivatives.

Aldehyde SubstituentCatalystSolventYield (%)M.P. (°C)Biological ActivityReference
4-Dimethylaminobenzaldehyde20% Ethanolic NaOHEthanol-112Antibacterial/Cytotoxic[7]
4-FluorophenylSodium Acetate-87183-185Antioxidant (DPPH IC₅₀ > 50 µM), Cytotoxic (RKO IC₅₀ = 25.1 µM)[6]
3-Hydroxy-4-methoxyphenylSodium Acetate-91200-202Antioxidant (DPPH IC₅₀ = 10.1 µM), Cytotoxic (RKO IC₅₀ = 13.8 µM)[6]
4-MethoxyphenylSodium Acetate-92176-177Antioxidant (DPPH IC₅₀ > 50 µM), Cytotoxic (RKO IC₅₀ = 30.2 µM)[6]
PhenylSodium Acetate-97159-161Antioxidant (DPPH IC₅₀ > 50 µM), Cytotoxic (RKO IC₅₀ = 28.3 µM)[6]
1,3-diphenyl-1H-pyrazole-4-carbaldehydeTriethylamineEthanolGood-Antibacterial (B. subtilis MIC = 3.12 µg/mL)[2]

Note: The table includes data for both 3-amino and 3-methyl pyrazolones to demonstrate the versatility of the reaction with aldehydes. The core reaction principle remains the same.

Conclusion

The condensation reaction of this compound with aldehydes is an efficient, versatile, and high-yielding method for synthesizing 4-arylidene pyrazolone derivatives. These compounds serve as valuable scaffolds in drug discovery, exhibiting a wide array of biological activities. The straightforward protocols and readily available starting materials make this an accessible reaction for both academic research and industrial applications in the development of new therapeutic agents.

References

Application Notes and Protocols for N-acylation of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 3-amino-1-phenyl-1H-pyrazol-5-ol, a critical reaction for the synthesis of diverse pyrazolone-based compounds with significant potential in medicinal chemistry and drug development. The protocol outlines the use of common acylating agents such as acyl chlorides and acid anhydrides under various reaction conditions to achieve selective acylation of the 3-amino group. This document includes a summary of reaction parameters in a tabular format for easy comparison and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

Pyrazolone derivatives are a well-established class of heterocyclic compounds possessing a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The N-acylation of substituted aminopyrazolones is a key synthetic transformation that allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The 3-amino group of this compound is a primary nucleophilic site amenable to acylation. However, careful selection of reaction conditions is crucial to ensure selective N-acylation over potential O-acylation of the hydroxyl group or acylation at other positions of the pyrazole ring. This protocol details reliable methods to achieve the desired N-acylated products.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of this compound with different acylating agents.

Acylating AgentSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Acetyl ChlorideDry THFPyridine or TriethylamineRoom Temperature2 - 485 - 95The use of a base is essential to neutralize the HCl byproduct.
Acetic AnhydrideDry THFNone or catalytic DMAPRoom Temperature to Reflux4 - 880 - 90Can be performed without a base, with acetic acid as the byproduct.
Benzoyl ChlorideTolueneTriethylamineReflux6 - 1280 - 90Higher temperatures may be required for less reactive acyl chlorides.[1]
Propionyl ChlorideDichloromethanePyridine0 to Room Temperature3 - 682 - 92The reaction is often initiated at a lower temperature to control exothermicity.
Isobutyryl AnhydrideAcetonitrileNoneReflux8 - 1675 - 85Longer reaction times may be necessary for bulkier acylating agents.

Experimental Protocols

Method A: N-acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of a base.

Materials:

  • This compound

  • Acetyl chloride

  • Dry Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Dissolve the starting material in dry THF.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acetyl-3-amino-1-phenyl-1H-pyrazol-5-ol.

Method B: N-acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol outlines the N-acetylation using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry THF.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. For less reactive substrates or anhydrides, the mixture can be heated to reflux. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature (if heated).

  • Slowly add water to the reaction mixture to quench the excess acetic anhydride.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acetic acid, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the pure N-acylated product.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-acylation of this compound.

N_Acylation_Workflow start Start dissolve Dissolve this compound in Dry Solvent start->dissolve add_base Add Base (e.g., Pyridine/Triethylamine) (for Acyl Chlorides) dissolve->add_base add_acylating_agent Add Acylating Agent (Acyl Chloride or Anhydride) dissolve->add_acylating_agent for Anhydrides add_base->add_acylating_agent reaction Stir at appropriate Temperature add_acylating_agent->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-acylated Product purification->product

Caption: General workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-amino-1-phenyl-1H-pyrazol-5-ol as a versatile starting material for the synthesis of potent kinase inhibitors. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use.[1][2][3] This document outlines synthetic strategies, detailed experimental protocols, and relevant biological data to facilitate the discovery and development of novel kinase inhibitors.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of a diverse range of kinase inhibitors. The presence of a reactive amino group and the pyrazole core allows for various chemical modifications to explore the chemical space around the ATP-binding site of kinases.[3] Derivatives of the aminopyrazole scaffold have shown potent inhibitory activity against several important kinase targets, including Aurora kinases, c-Jun N-terminal kinase (JNK), and Polo-like kinase 1 (PLK1), which are implicated in cancer and other diseases.[1][4][5]

Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors from this compound can be approached through several established synthetic routes. A common strategy involves the condensation of the aminopyrazole with a suitably functionalized heterocyclic system, such as a pyrimidine, to construct the core of the inhibitor. This is often followed by further diversification to optimize potency and selectivity.

General Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of a pyrazolopyrimidine-based kinase inhibitor starting from this compound.

G cluster_0 Synthesis of Pyrazolopyrimidine Core cluster_1 Functionalization cluster_2 Final Product A This compound C Cyclocondensation A->C B Dicarbonyl Compound (e.g., diethyl malonate) B->C D Pyrazolopyrimidine Intermediate C->D E Chlorination (e.g., POCl3) D->E F Chlorinated Intermediate E->F G Nucleophilic Substitution (e.g., with an amine) F->G H Final Kinase Inhibitor G->H I Purification and Characterization H->I G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis G G2Phase G2 Phase PLK1 PLK1 Activation G2Phase->PLK1 MitoticEvents Mitotic Events (Centrosome Maturation, Spindle Assembly) PLK1->MitoticEvents Anaphase Anaphase MitoticEvents->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis CellDivision Cell Division Cytokinesis->CellDivision

References

Development of Anti-inflammatory Agents from 3-amino-1-phenyl-1H-pyrazol-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile scaffold, 3-amino-1-phenyl-1H-pyrazol-5-ol. This document outlines detailed protocols for the synthesis of the starting material, its derivatization, and various in vitro and in vivo assays to assess anti-inflammatory activity.

Synthesis of Starting Material: this compound

The foundational step in developing derivatives is the efficient synthesis of the core molecule, this compound. This compound exists in tautomeric equilibrium with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one. A reliable method for its synthesis involves the condensation of ethyl cyanoacetate and phenylhydrazine.

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established synthesis of 1-phenyl-3-amino-5-pyrazolone.

Materials:

  • Ethyl cyanoacetate

  • Phenylhydrazine

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Ether

  • Standard laboratory glassware (three-necked flask, reflux condenser, stirrer, etc.)

  • Oil bath

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium (2 gram atoms) in absolute ethanol (800 mL) in a 2-L three-necked flask equipped with a stirrer and a reflux condenser.

  • To the hot sodium ethoxide solution, add ethyl cyanoacetate (1 mole).

  • Subsequently, add phenylhydrazine (1 mole) to the reaction mixture.

  • Heat the mixture in an oil bath at 120°C and stir for 16 hours.

  • After the reaction is complete, remove the majority of the ethanol under reduced pressure.

  • Dissolve the residue in 1 L of water, warming to approximately 50°C to aid dissolution.

  • Cool the solution to room temperature and extract with three 100-mL portions of ether to remove any unreacted phenylhydrazine.

  • Acidify the aqueous phase by adding 100 mL of glacial acetic acid.

  • Cool the solution in an ice bath to precipitate the product.

  • Filter the crude product and wash it with 100 mL of 95% ethanol.

  • For further purification, transfer the solid to a flask, boil with 500 mL of 95% ethanol, cool, and filter.

  • Wash the purified solid with ethanol and dry to obtain this compound as a tan crystalline solid.

Expected Yield: 43-47%

Characterization: The product can be characterized by its melting point (decomposes at 216–218°C) and spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.

Derivatization Strategies for Anti-inflammatory Activity

The this compound scaffold offers multiple sites for chemical modification to enhance its anti-inflammatory potential. The primary sites for derivatization are the amino group at the C3 position and the hydroxyl group at the C5 position. A common and effective strategy is the formation of Schiff bases through the condensation of the amino group with various aldehydes.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes

  • Ethanol or glacial acetic acid (as solvent and catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid if using ethanol as a solvent.

  • Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure Schiff base derivative.

In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of newly synthesized derivatives is typically performed using in vitro assays to determine their inhibitory effects on key inflammatory mediators.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes. Dual inhibitors of COX and 5-LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay can be performed using a commercial COX inhibitor screening assay kit, which typically measures the peroxidase activity of the enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

  • Add the test compound or reference inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Protocol 4: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of linoleic acid to hydroperoxyl-linoleic acid by 5-LOX.

Materials:

  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Linoleic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton, Quercetin)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor.

  • In a cuvette, mix the enzyme solution with the test compound or reference inhibitor and incubate for a few minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition and the IC50 value.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade.

Protocol 5: Inhibition of TNF-α and IL-6 Production in Macrophages

This assay uses lipopolysaccharide (LPS) to stimulate the production of cytokines in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the percentage of inhibition of cytokine production by the test compounds.

In Vivo Evaluation of Anti-inflammatory Activity

Promising compounds from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy and safety.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and reference drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis. Please note: The following data is for illustrative purposes and represents the anti-inflammatory potential of various pyrazole derivatives. Specific data for derivatives of this compound would need to be generated experimentally.

Table 1: In Vitro COX-1, COX-2, and 5-LOX Inhibitory Activity of Representative Pyrazole Derivatives

CompoundR-group (Schiff Base)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
Derivative A 4-Methoxy-phenyl>1001.50>66.75.2
Derivative B 4-Bromo-phenyl14.32.515.78.9
Derivative C 3,4,5-Trimethoxy-phenyl14.31.1512.46.8
Celecoxib -5.422.162.51-
Zileuton ----3.5

Table 2: In Vitro Inhibition of TNF-α and IL-6 Production by Pyrazole Derivatives in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative D 507078
Derivative E 506565
Celecoxib 507583

Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%) at 3h
Derivative F 2055.4
Derivative G 2062.1
Indomethacin 1070.5

Visualization of Key Pathways and Workflows

Signaling Pathways in Inflammation

The development of anti-inflammatory drugs often targets key signaling pathways involved in the production of inflammatory mediators.

Inflammation_Pathway cluster_inhibition Drug Targets Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs PLA2 Phospholipase A2 PLA2->Membrane Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->PLA2 NFkB NF-κB Pathway Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Pyrazoles_COX Pyrazole Derivatives (COX Inhibition) Pyrazoles_COX->COX Pyrazoles_LOX Pyrazole Derivatives (LOX Inhibition) Pyrazoles_LOX->LOX Pyrazoles_Cytokines Pyrazole Derivatives (Cytokine Inhibition) Pyrazoles_Cytokines->NFkB Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation StartMat Synthesis of This compound Deriv Derivatization (e.g., Schiff Bases) StartMat->Deriv Purify Purification & Characterization Deriv->Purify COX_LOX COX/LOX Inhibition Assays Purify->COX_LOX Cytokine Cytokine Inhibition Assays Purify->Cytokine SAR Structure-Activity Relationship (SAR) COX_LOX->SAR Cytokine->SAR Edema Carrageenan-Induced Paw Edema SAR->Edema Toxicity Toxicity Studies Edema->Toxicity Lead Lead Compound Identification Toxicity->Lead Mechanism_Relationship cluster_targets Molecular Targets cluster_effects Physiological Effects Pyrazole This compound Derivatives COX2 COX-2 Inhibition Pyrazole->COX2 LOX 5-LOX Inhibition Pyrazole->LOX Cytokines Inhibition of TNF-α & IL-6 Pyrazole->Cytokines ReducedPGs Reduced Prostaglandin Synthesis COX2->ReducedPGs ReducedLTs Reduced Leukotriene Synthesis LOX->ReducedLTs ReducedCytokineSignaling Reduced Cytokine Signaling Cytokines->ReducedCytokineSignaling AntiInflammatory Anti-inflammatory Effect (Reduced Edema, Pain) ReducedPGs->AntiInflammatory ReducedLTs->AntiInflammatory ReducedCytokineSignaling->AntiInflammatory

The Role of 3-Amino-1-phenyl-1H-pyrazol-5-ol in the Development of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its numerous derivatives, 3-amino-1-phenyl-1H-pyrazol-5-ol stands out as a versatile precursor for the synthesis of a wide array of compounds with significant therapeutic potential. This document provides a comprehensive overview of the applications of this chemical entity in drug discovery, complete with detailed experimental protocols and data to guide researchers in this promising field.

Introduction

Pyrazolone derivatives have a long history in medicine, with early examples like antipyrine and aminopyrine being used for their analgesic and antipyretic properties.[1] Modern research has expanded the pharmacological profile of this class of compounds, revealing potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[2][3] The this compound core, with its reactive amino and hydroxyl groups, offers a unique platform for chemical modification, allowing for the generation of diverse libraries of compounds for screening and optimization.

Therapeutic Applications

Derivatives of this compound have shown efficacy in a variety of therapeutic areas. The strategic modification of this scaffold has led to the discovery of potent inhibitors of key biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the inhibition of crucial kinases involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrazolone derivatives are well-documented.[5] A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[6] By blocking COX-2, these compounds can effectively reduce the production of prostaglandins, which are mediators of pain and inflammation.

Neuroprotective Properties

Recent research has also explored the neuroprotective effects of pyrazolone derivatives. Some compounds have demonstrated the ability to mitigate oxidative stress and neuroinflammation, suggesting their potential in the treatment of neurodegenerative diseases.[7]

Data Presentation: Quantitative Analysis of Therapeutic Potential

The following tables summarize the in vitro biological activity of various therapeutic agents derived from the pyrazolone scaffold. This data provides a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Pyrazolone Derivatives (IC50 values in µM)

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
PZ-1 MCF-7 (Breast)EGFR/HER-2 Kinase0.20[4]
PZ-2 A549 (Lung)EGFR Kinase0.26[4]
PZ-3 HCT-116 (Colon)Aurora-A Kinase0.39[4]
PZ-4 WM 266.4 (Melanoma)Not specified0.12[4]
PZ-5 MCF-7 (Breast)Not specified0.16[4]

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (IC50 values in µM)

Compound IDTarget EnzymeIC50 (µM)Reference
PZ-COX-1 COX-19.32[6]
PZ-COX-2 COX-20.82[6]
PZ-COX-3 COX-18.42[6]
PZ-COX-4 COX-20.69[6]
Celecoxib COX-20.49[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound precursor and for key biological assays to evaluate the therapeutic potential of its derivatives.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from phenylhydrazine and ethyl cyanoacetate.

Materials:

  • Phenylhydrazine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl cyanoacetate dropwise with continuous stirring.

  • After the addition is complete, add phenylhydrazine to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and then with a small amount of diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

In Vitro Cytotoxicity Study: MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of novel pyrazolone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the test compounds.

In Vitro COX-2 Inhibition Assay

This protocol describes a method for evaluating the inhibitory activity of pyrazolone derivatives against the COX-2 enzyme.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Colorimetric or fluorometric detection reagent

  • 96-well microplates

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of pyrazolone derivatives on a specific protein kinase.[8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96- or 384-well plates

Procedure:

  • In a suitable microplate, add the kinase reaction buffer, the kinase, and the substrate.

  • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known inhibitor for the specific kinase as a positive control.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the therapeutic applications of this compound derivatives.

G cluster_synthesis Synthesis Workflow Phenylhydrazine Phenylhydrazine Reaction Cyclocondensation Phenylhydrazine->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction Base Base (e.g., NaOEt) Base->Reaction Precursor This compound Reaction->Precursor Modification Chemical Modification Precursor->Modification TherapeuticAgents Novel Therapeutic Agents Modification->TherapeuticAgents

Caption: A simplified workflow for the synthesis of novel therapeutic agents from this compound.

G cluster_pathway Inhibition of Inflammatory Signaling Pathway Pyrazolone Pyrazolone Derivative COX2 COX-2 Pyrazolone->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Production Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Mechanism of anti-inflammatory action of pyrazolone derivatives via COX-2 inhibition.

G cluster_workflow In Vitro Cytotoxicity Testing Workflow CellSeeding Seed Cancer Cells CompoundTreatment Treat with Pyrazolone Derivatives CellSeeding->CompoundTreatment Incubation Incubate (48-72h) CompoundTreatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Formation MTT->Formazan Solubilization Solubilize with DMSO Formazan->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Experimental workflow for determining the in vitro cytotoxicity of pyrazolone derivatives using the MTT assay.

References

Functionalization of the Pyrazole Ring in 3-amino-1-phenyl-1H-pyrazol-5-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the versatile scaffold of 3-amino-1-phenyl-1H-pyrazol-5-ol presents a rich platform for chemical modification. This document provides detailed application notes and experimental protocols for the functionalization of this pyrazole derivative, a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.

The pyrazole core is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting a range of diseases. The functionalization of this compound at various positions on the pyrazole ring, as well as on its amino and hydroxyl moieties, allows for the fine-tuning of its physicochemical properties and biological activity. This document outlines key synthetic strategies, including electrophilic substitution, condensation reactions to form fused systems, and prospective N- and O-functionalizations, supported by detailed protocols and quantitative data.

Electrophilic Substitution at the C4-Position: Halogenation

The C4 position of the this compound ring is highly activated towards electrophilic substitution due to the electron-donating effects of the amino and hydroxyl groups. Halogenation at this position provides a versatile handle for further modifications, such as cross-coupling reactions.

Application Notes:

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NXS) as affordable and safe halogenating agents. The reaction proceeds efficiently at room temperature, offering a metal-free protocol for the synthesis of 4-halogenated pyrazole derivatives with moderate to excellent yields. Dimethyl sulfoxide (DMSO) has been found to act as both a solvent and a catalyst in these reactions.

Experimental Protocol: General Procedure for C4-Halogenation

A mixture of the this compound (1.0 mmol) and the respective N-halosuccinimide (NCS, NBS, or NIS; 1.2 mmol) is stirred in DMSO (5 mL) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 3-6 hours), the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-halogenated product.

Halogenating AgentProductReaction Time (h)Yield (%)
N-Chlorosuccinimide (NCS)4-Chloro-3-amino-1-phenyl-1H-pyrazol-5-ol372
N-Bromosuccinimide (NBS)4-Bromo-3-amino-1-phenyl-1H-pyrazol-5-ol485
N-Iodosuccinimide (NIS)4-Iodo-3-amino-1-phenyl-1H-pyrazol-5-ol678

Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines

The amino group at the C3 position is a key nucleophile for the construction of fused heterocyclic systems. Reaction with 1,3-dielectrophiles, such as β-diketones or their equivalents, leads to the formation of pyrazolo[1,5-a]pyrimidines, a scaffold present in numerous kinase inhibitors.

Application Notes:

The condensation of 3-aminopyrazoles with diketones or their synthetic equivalents is a common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. The regioselectivity of the reaction is generally high, with the exocyclic amino group being more nucleophilic than the endocyclic nitrogen atoms of the pyrazole ring. These fused heterocyclic compounds are of significant interest in drug discovery due to their ability to act as ATP-competitive inhibitors of various protein kinases.

Experimental Protocol: Synthesis of a 2,7-diphenylpyrazolo[1,5-a]pyrimidine derivative

A mixture of this compound (1.0 mmol) and a substituted β-diketo ester (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure pyrazolo[1,a]pyrimidine product.

β-Diketo EsterProductYield (%)
Ethyl benzoylacetate5-Hydroxy-2,7-diphenylpyrazolo[1,5-a]pyrimidine75

Regioselective N- and O-Functionalization: Alkylation and Acylation

The tautomeric nature of this compound, existing in both amino-hydroxy and imino-keto forms, presents a challenge and an opportunity for regioselective functionalization. The outcome of N- versus O-alkylation or acylation can be influenced by the choice of reagents, base, and solvent.

Application Notes on Regioselectivity:

Controlling the site of alkylation or acylation is critical for directing the biological activity of the resulting derivatives.

  • N-Alkylation: Generally, in the presence of a base, the pyrazole ring nitrogen (N1) is the more nucleophilic site. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) typically favors N1-alkylation. Steric hindrance at the N1 position can influence the regioselectivity.

  • O-Acylation/Alkylation: Selective O-functionalization can be more challenging. O-acylation of similar hydroxyamino compounds has been achieved under acidic conditions, where the amino group is protonated, thus rendering the hydroxyl group the more nucleophilic site. For O-alkylation, specific reagents and conditions that favor reaction at the oxygen atom are required, and this often involves exploring different solvent systems and bases.

While general principles for controlling regioselectivity in the alkylation and acylation of ambident pyrazolone nucleophiles are established, specific, high-yielding protocols for this compound are not extensively detailed in the current literature, highlighting an area for further research and optimization. Researchers should consider screening various conditions (base, solvent, temperature) to determine the optimal parameters for their desired N- or O-functionalized product.

Biological Context: Pyrazole Derivatives as Kinase Inhibitors

Derivatives of this compound are prominent scaffolds in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders.

Signaling Pathways of Interest:

The following diagrams illustrate the general signaling pathways in which pyrazole-based inhibitors have shown significant activity. These diagrams provide a conceptual framework for understanding the mechanism of action of these compounds.

JNK3_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Aβ oligomers) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 Scaffold Scaffold Proteins (JIP-1, β-arrestin-2) JNK3->Scaffold cJun c-Jun JNK3->cJun Caspase3 Caspase-3 cJun->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Pyrazole_Inhibitor Pyrazole-based JNK3 Inhibitor Pyrazole_Inhibitor->JNK3

Caption: JNK3 Signaling Pathway in Neurodegeneration.

Pim_1_Signaling_Pathway Cytokines Cytokines (e.g., IL-2, IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription p21_p27 p21, p27 Pim1->p21_p27 Phosphorylation (Inactivation) Bad Bad Pim1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Progression p21_p27->CellCycle Apoptosis Inhibition of Apoptosis Bad->Apoptosis Pyrazole_Inhibitor Pyrazole-based Pim-1 Inhibitor Pyrazole_Inhibitor->Pim1

Caption: Pim-1 Kinase Signaling Pathway in Cancer.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK RAF_MEK_ERK->Proliferation STAT5->Proliferation Pyrazole_Inhibitor Pyrazole-based FLT3 Inhibitor Pyrazole_Inhibitor->FLT3_Receptor

Caption: FLT3 Signaling Pathway in Leukemia.

PI3K_delta_Signaling_Pathway TCR_CD28 TCR/CD28 Co-stimulation PI3K_delta PI3Kδ TCR_CD28->PI3K_delta PIP3 PI3K_delta->PIP3  PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT FOXO1 FOXO1 AKT->FOXO1 Phosphorylation (Inhibition) T_Cell T-Cell Activation, Trafficking & Survival AKT->T_Cell Gene_Expression Gene Expression (e.g., KLF2, CCR7) FOXO1->Gene_Expression Gene_Expression->T_Cell Pyrazole_Inhibitor Pyrazole-based PI3Kδ Inhibitor Pyrazole_Inhibitor->PI3K_delta

Caption: PI3Kδ Signaling Pathway in T-Cells.

Experimental Workflow for Functionalization and Screening

The following diagram outlines a general workflow for the functionalization of this compound and subsequent biological screening of the synthesized derivatives.

Experimental_Workflow Start 3-amino-1-phenyl- 1H-pyrazol-5-ol Functionalization Functionalization (e.g., Halogenation, Condensation) Start->Functionalization Purification Purification & Characterization (Chromatography, NMR, MS) Functionalization->Purification Library Library of Functionalized Pyrazole Derivatives Purification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-amino-1-phenyl-1H-pyrazol-5-ol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly from the reaction of phenylhydrazine and ethyl cyanoacetate.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Poor Quality of Reactants: Phenylhydrazine is susceptible to oxidation, which can be identified by a dark red or brown coloration. Using freshly distilled or high-purity phenylhydrazine is critical for a successful reaction. Similarly, ensure the ethyl cyanoacetate is of high purity.

  • Suboptimal Reaction Temperature: The reaction requires sufficient heat to proceed to completion. Insufficient temperature can lead to an incomplete reaction and low yields. Conversely, excessively high temperatures may promote the formation of side products or lead to decomposition. The reaction is typically conducted under reflux.[1]

  • Incorrect Stoichiometry: The highest yields are generally achieved when using equimolar amounts of phenylhydrazine and ethyl cyanoacetate.[2] Using a large excess of one reactant does not typically improve the yield and can complicate the purification process.[2]

  • Inefficient Reaction Time: The reaction may not have proceeded to completion. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC). The reaction should be continued until the starting materials are no longer visible on the TLC plate.

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, the yield is often significantly lower.[1] The use of a catalytic amount of a weak acid, such as acetic acid, can facilitate the initial condensation and subsequent cyclization steps, leading to improved yields.[1][2]

Question 2: I am observing the formation of significant impurities. What are they and how can I minimize them?

Answer: Impurity formation is a common challenge. Here are some likely impurities and strategies to avoid them:

  • Unreacted Starting Materials: As mentioned above, incomplete reactions will result in the contamination of the final product with starting materials. To address this, ensure optimal reaction conditions (temperature, time, and catalysis) and monitor the reaction by TLC.

  • Side-Reaction Products: The reaction between phenylhydrazine and ethyl cyanoacetate can potentially lead to the formation of other products. One possibility is the formation of a diacetyl derivative if an acetylating agent is present and the reaction conditions are not controlled.

  • Colored Impurities: The reaction mixture turning yellow or red can be an indication of the decomposition of the hydrazine starting material or the oxidation of intermediates. To mitigate this, use high-purity, freshly distilled phenylhydrazine and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 3: My final product is difficult to purify. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its polarity. Here are some effective methods:

  • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system is a mixture of ethanol and dioxane (2:1).[2] The crude product can be dissolved in the hot solvent mixture and allowed to cool slowly to form crystals, leaving impurities in the mother liquor. Treatment with activated carbon (Norite) during recrystallization can help remove colored impurities.[2]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities. A common mobile phase for similar compounds is a mixture of dichloromethane and ethanol.

  • Acid-Base Extraction: The product has both acidic (enol) and basic (amino) functionalities. This property can be exploited for purification through acid-base extraction to separate it from non-ionizable impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and widely used method is the Knorr pyrazole synthesis, which involves the condensation reaction between phenylhydrazine and ethyl cyanoacetate.[2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final pyrazolol product.

Q2: What is the role of acetic acid in this synthesis?

A2: Acetic acid acts as a catalyst. It facilitates the initial condensation reaction between the carbonyl group of ethyl cyanoacetate and phenylhydrazine to form the hydrazone intermediate. It also aids in the subsequent cyclization and dehydration steps that lead to the formation of the pyrazole ring.[1][2] While the reaction can proceed without a catalyst, the use of acetic acid generally leads to higher yields and shorter reaction times.[2]

Q3: What is the expected yield for this synthesis?

A3: The reported yield for the synthesis of this compound from phenylhydrazine and ethyl cyanoacetate can vary. One study reported a yield of 43% after purification by boiling with ethanol.[2] Optimization of reaction conditions, such as the use of a catalyst and ensuring the purity of reagents, can potentially lead to higher yields.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques is recommended for characterization and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as N-H, C=O, and C=N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is around 216-218 °C with decomposition.[2]

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of Pyrazole Synthesis

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine, Ethyl CyanoacetateNone-1201643[2]
Phenylhydrazine, Ethyl OxalacetateAcetic AcidBenzeneReflux380[2]
Phenylhydrazine, Ethyl OxalacetateNoneBenzeneReflux60[2]
Phenylhydrazine, Ethyl OxalacetateNoneXyleneReflux328[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound from phenylhydrazine and ethyl cyanoacetate.[2]

Materials:

  • Ethyl cyanoacetate (11.3 g)

  • Phenylhydrazine (10.8 g)

  • Ethanol (95%)

  • Dioxane

  • Acetic Acid (optional, catalytic amount)

  • Activated Carbon (Norite)

Procedure:

  • A mixture of ethyl cyanoacetate (11.3 g) and phenylhydrazine (10.8 g) is heated under reflux in an oil bath at 120°C for sixteen hours.

  • After the reaction is complete, the alcohol formed during the reaction is removed under vacuum.

  • The residue is dissolved in 100 ml of water and extracted with 50 ml of ether to remove any non-polar impurities.

  • The aqueous layer is then acidified with 10 ml of acetic acid, which causes the product to precipitate as a tan powder.

  • The crude product is collected by filtration.

  • For purification, the product is boiled with 50 ml of 95% ethanol, cooled, and then filtered. The collected solid is washed with 10 ml of ethanol. This process yields a product with a purity of approximately 43%.[2]

  • For further purification, the material can be recrystallized from a 2:1 mixture of ethanol and dioxane. The use of activated carbon (Norite) during recrystallization is recommended to decolorize the solution.[2]

Visualizations

Synthesis_Pathway phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate + Ethyl Cyanoacetate (Condensation) ethyl_cyanoacetate Ethyl Cyanoacetate product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reagents Check Reagent Quality (Phenylhydrazine & Ethyl Cyanoacetate) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Good Quality purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Poor Quality check_catalyst Verify Catalyst Presence (e.g., Acetic Acid) check_conditions->check_catalyst Optimal optimize_conditions Optimize Conditions (TLC Monitoring) check_conditions->optimize_conditions Suboptimal add_catalyst Add Catalyst check_catalyst->add_catalyst Absent end Improved Yield and Purity check_catalyst->end Present purify_reagents->check_conditions optimize_conditions->check_catalyst add_catalyst->end

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Yield_Relationship cluster_params Reaction Parameters cluster_outcome Desired Outcome reagent_purity Reagent Purity high_yield High Yield reagent_purity->high_yield High temperature Temperature temperature->high_yield Optimal reaction_time Reaction Time reaction_time->high_yield Sufficient catalyst Catalyst Presence catalyst->high_yield Present

Caption: Relationship between reaction parameters and yield.

References

common side reactions in pyrazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis, and how can I avoid it?

A1: The most prevalent side reaction is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.

To control and avoid the formation of regioisomers, consider the following factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.

  • Reaction pH: The acidity or basicity of the reaction medium can influence the regiochemical outcome.

Q2: How can I distinguish between different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR

Technical Support Center: Purification of 3-amino-1-phenyl-1H-pyrazol-5-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-amino-1-phenyl-1H-pyrazol-5-ol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent but sparingly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one that dissolves the crude product completely at its boiling point but allows for the formation of pure crystals upon cooling, with minimal loss of the product to the solution. Common solvents for pyrazole derivatives include alcohols like ethanol and methanol.[1] A mixed solvent system, such as ethanol-water, can also be effective. It is recommended to perform a small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific sample.

Q3: Can I use a single solvent system for recrystallization?

Yes, a single solvent system can be used if a solvent is found that meets the criteria of high solubility at high temperatures and low solubility at low temperatures for this compound. Ethanol has been used for the recrystallization of similar pyrazole derivatives.[2]

Q4: What are the advantages of using a mixed solvent system?

A mixed solvent system, often composed of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is sparingly soluble), offers finer control over the crystallization process. This can be particularly useful if no single solvent provides the desired solubility characteristics. For pyrazole compounds, an alcohol-water mixture is a common choice.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added).The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of pure this compound.
Low Yield of Recovered Crystals Too much solvent was used, leading to significant product loss in the mother liquor.Premature crystallization occurred during hot filtration.The crystals were washed with a solvent that was not cold enough.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
"Oiling Out" (Product separates as an oil, not crystals) The melting point of the compound is lower than the boiling point of the solvent.The solution is too concentrated, or cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent.- Employ a mixed solvent system to lower the saturation temperature.
Colored Impurities in Crystals Colored impurities from the crude product are co-crystallizing.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it may also adsorb some of the desired product.
Impure Crystals (Confirmed by analysis) The rate of cooling was too fast, trapping impurities within the crystal lattice.The crystals were not washed sufficiently.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent.- A second recrystallization may be necessary.

Data Presentation

Table 1: Solvent Suitability for Recrystallization of this compound

SolventSuitabilityRationale & Remarks
Ethanol Good Often used for recrystallizing pyrazole derivatives and related compounds.[2] It is a good starting point for solvent screening.
Methanol Good Another common alcohol solvent for pyrazole recrystallization.[1] Its lower boiling point may be advantageous if "oiling out" is an issue.
Water Poor (as a single solvent) Generally, organic compounds like this have low solubility in water at all temperatures. However, it can be an effective "poor" solvent in a mixed system.
Ethanol/Water Excellent (as a mixed system) This combination allows for fine-tuning of the solvent properties. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, followed by slow cooling.[1]
Acetone Fair May be a suitable solvent, as ketones are sometimes used for pyrazole purification.[3] Requires experimental verification.
Ethyl Acetate Fair Another potential solvent to be evaluated during screening.
Hexane Poor (as a single solvent) The compound is likely to be insoluble in non-polar solvents like hexane. Can be used as a "poor" solvent in a mixed system with a more polar "good" solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.

  • Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of "Poor" Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out Occurs? collect->oiling_out end Pure Product troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oil Product Oils Out oiling_out->oil Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Change Solvent oil->troubleshoot_oil troubleshoot_oil->dissolve low_yield->end No yield_issue Yield is Low low_yield->yield_issue Yes troubleshoot_yield Troubleshoot: - Use Less Solvent - Pre-heat Funnel - Wash with Ice-Cold Solvent yield_issue->troubleshoot_yield troubleshoot_yield->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start Solvent Selection test_solubility_hot Test Solubility in Hot Solvent start->test_solubility_hot is_soluble_hot Is Compound Soluble? test_solubility_hot->is_soluble_hot test_solubility_cold Test Solubility in Cold Solvent is_soluble_hot->test_solubility_cold Yes poor_single_solvent Poor Single Solvent is_soluble_hot->poor_single_solvent No is_insoluble_cold Is Compound Insoluble? test_solubility_cold->is_insoluble_cold good_single_solvent Good Single Solvent is_insoluble_cold->good_single_solvent Yes is_insoluble_cold->poor_single_solvent No try_another_solvent Try Another Solvent poor_single_solvent->try_another_solvent consider_mixed Consider Mixed Solvent System poor_single_solvent->consider_mixed try_another_solvent->test_solubility_hot good_poor_pair Find 'Good' and 'Poor' Solvent Pair consider_mixed->good_poor_pair proceed_mixed Proceed with Mixed Solvent Recrystallization good_poor_pair->proceed_mixed

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

troubleshooting low regioselectivity in pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolone Synthesis

Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazolones, particularly focusing on challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What causes low regioselectivity in pyrazolone synthesis and why is it a concern?

Low regioselectivity is a common challenge in the Knorr synthesis of pyrazolones, especially when reacting an unsymmetrical β-ketoester with a substituted hydrazine.[1] This reaction can produce a mixture of two constitutional isomers, known as regioisomers. The formation of these mixtures is problematic because they are often difficult to separate, leading to lower yields of the desired product and increased purification costs.

The reaction proceeds via a condensation mechanism. The substituted hydrazine has two non-equivalent nitrogen atoms (N1, the substituted nitrogen, and N2, the terminal NH2 group), and the β-ketoester has two different electrophilic carbonyl centers (a ketone and an ester). The initial attack of the hydrazine at one of the carbonyl groups determines the final regiochemical outcome.

G reactants Unsymmetrical β-Ketoester (R1-CO-CH2-COOR2) + Substituted Hydrazine (R3-NH-NH2) pathA_node Pathway A reactants->pathA_node Attack at ketone carbonyl pathB_node Pathway B reactants->pathB_node Attack at -ester carbonyl isoA Regioisomer A (N1 adjacent to R1) pathA_node->isoA isoB Regioisomer B (N1 adjacent to COOR2) pathB_node->isoB

Caption: Competing reaction pathways in pyrazolone synthesis.
Q2: How do the electronic and steric properties of substrates affect regioselectivity?

The regiochemical outcome of the reaction is heavily influenced by the electronic and steric characteristics of both the β-ketoester and the hydrazine.[2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the β-ketoester, such as a trifluoromethyl group (CF3), increase the electrophilicity of the adjacent carbonyl carbon.[3] This makes it a more favorable site for nucleophilic attack by the hydrazine. The nucleophilicity of the two nitrogen atoms in the hydrazine also plays a key role.[4]

  • Steric Hindrance: Bulky substituents on either the β-ketoester or the hydrazine can physically block the approach of the nucleophile.[4] The initial condensation reaction will preferentially occur at the less sterically hindered carbonyl group.[4]

By carefully selecting substrates with appropriate electronic and steric profiles, you can often favor the formation of one regioisomer over the other.

Q3: What is the most effective way to control regioselectivity using solvents?

Solvent choice is one of the most powerful tools for controlling regioselectivity in pyrazolone synthesis.[4] While traditional solvents like ethanol often lead to mixtures of isomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[5]

These solvents are believed to enhance selectivity through strong hydrogen bonding interactions, which preferentially activate the more electrophilic carbonyl group of the β-ketoester towards nucleophilic attack.[3] This effect can lead to the near-exclusive formation of a single regioisomer.

Data Presentation: Effect of Solvent on Regioisomeric Ratio

The following table summarizes experimental data showing the significant impact of solvent choice on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and substituted hydrazines.

1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventIsomer Ratio (A:B)¹Overall Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (R¹=2-furyl, R²=CF₃)MethylhydrazineEtOH57:4395[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (R¹=2-furyl, R²=CF₃)MethylhydrazineTFE85:1598[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (R¹=2-furyl, R²=CF₃)MethylhydrazineHFIP97:399[3]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione (R¹=4-Cl-Ph, R²=CF₃)PhenylhydrazineEtOH60:4085[3]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione (R¹=4-Cl-Ph, R²=CF₃)PhenylhydrazineTFE90:1094[3]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione (R¹=4-Cl-Ph, R²=CF₃)PhenylhydrazineHFIP>99:199[3]

¹ Isomer A corresponds to the pyrazole where the substituted nitrogen (N1) is adjacent to the R² group. Isomer B is the other regioisomer. Ratios are approximate based on reported data.

Q4: How do other reaction conditions like temperature and pH influence the outcome?

Besides solvent, temperature and pH are critical parameters that can be adjusted to optimize regioselectivity.

  • Temperature: Reaction temperature can influence whether a reaction is under kinetic or thermodynamic control, which may affect the product ratio.[4][6] Some divergent syntheses have been developed where simply changing the temperature can favor the formation of different products.[6] It is advisable to start at room temperature and adjust as needed, monitoring the reaction for changes in the isomer ratio.

  • pH / Catalyst: The acidity or basicity of the reaction medium can significantly alter the outcome.[2]

    • Acidic Conditions: A catalytic amount of acid (e.g., acetic acid) is often used to facilitate the condensation.[1] Under acidic conditions, the reaction pathway can be altered, sometimes favoring a different regioisomer compared to neutral conditions.[7]

    • Basic Conditions: The use of a base can change the nucleophilicity of the hydrazine nitrogens, thereby influencing the site of the initial attack.[4]

    • Lewis Acids: Lewis acid catalysts can be employed to activate the dicarbonyl compound, potentially directing the reaction towards a specific pathway and improving regioselectivity.[8]

Troubleshooting Guides

Guide 1: Experimental Protocol for Optimizing Regioselectivity

This protocol provides a general framework for synthesizing pyrazolones with a focus on achieving high regioselectivity.

Materials:

  • Unsymmetrical β-ketoester (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, TFE, or HFIP)

  • Catalyst (optional, e.g., glacial acetic acid)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Solubilization: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in the chosen solvent (e.g., HFIP for potentially high regioselectivity).[3]

  • Reagent Addition: Slowly add the substituted hydrazine (1.0-1.2 eq) to the solution while stirring at room temperature. Note that the reaction may be exothermic.[4] If using a catalyst, it can be added at this stage.[1]

  • Reaction: Stir the mixture at the desired temperature (start with room temperature). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[9] Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]

  • Analysis: Characterize the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioisomeric ratio.[4]

Caption: A logical workflow for troubleshooting low regioselectivity.

References

alternative catalysts for the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for alternative catalytic methods.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. 2. Catalyst Inactivity: The chosen catalyst may be inefficient or degraded. 3. Poor Quality Starting Materials: Impurities in phenylhydrazine or ethyl cyanoacetate can lead to side reactions. 4. Incomplete Reaction: The reaction may not have reached completion.1. Optimize Conditions: Systematically vary the temperature and reaction time. Screen different solvents to find the optimal medium. 2. Catalyst Selection: If using a catalyst, ensure it is fresh and handled under the recommended conditions. Consider screening alternative catalysts (see below). For catalyst-free methods, ensure the conditions are appropriate to drive the reaction. 3. Purify Reactants: Use freshly distilled phenylhydrazine and high-purity ethyl cyanoacetate. 4. Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.
Formation of Side Products/Impurities 1. Side Reactions: Phenylhydrazine can undergo side reactions, or the intermediate may react further. 2. Isomer Formation: Depending on the reaction conditions, regioisomers might form. 3. Decomposition: The product or intermediates may be unstable under the reaction conditions.1. Control Stoichiometry: Use a precise 1:1 molar ratio of reactants. 2. pH Control: The pH of the reaction can influence the reaction pathway; consider buffering the reaction mixture. 3. Temperature Control: Avoid excessive heating which can promote side reactions and decomposition.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Oily Product: The product may separate as an oil instead of a crystalline solid. 3. Co-precipitation of Impurities: Impurities may crystallize along with the product.1. Solvent Selection: After the reaction, try adding a non-polar solvent to induce precipitation. 2. Trituration: If an oil forms, try triturating it with a suitable solvent (e.g., diethyl ether, hexane) to induce crystallization. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are some green and alternative catalysts for the synthesis of this compound?

A1: While the traditional synthesis often uses basic catalysts like sodium ethoxide, several alternative and greener catalysts have been explored for similar pyrazole syntheses and can be adapted. These include:

  • Catalyst-Free (Thermal/Microwave): Heating the reactants in a suitable solvent like ethanol or even under solvent-free conditions can yield the product. Microwave-assisted synthesis can significantly reduce reaction times.

  • Graphene Oxide: As a heterogeneous carbocatalyst, graphene oxide offers a large surface area and acidic functionalities that can catalyze the condensation reaction. It is reusable and considered a green catalyst.

  • Immobilized Enzymes: Lipases immobilized on solid supports (e.g., metal-organic frameworks) have been used for the synthesis of other pyrazole derivatives and represent a green biocatalytic approach.

  • Modified Layered Double Hydroxides (LDHs): Custom-synthesized LDHs containing metal ions like copper can act as efficient and recyclable heterogeneous catalysts.

Q2: How can I improve the regioselectivity of the synthesis?

A2: The reaction between phenylhydrazine and ethyl cyanoacetate is generally regioselective, leading to the desired 3-amino product. The initial attack of the more nucleophilic nitrogen of phenylhydrazine on the nitrile carbon, followed by cyclization involving the ester group, favors the formation of this compound. To ensure high regioselectivity, it is crucial to maintain control over reaction conditions, as extreme temperatures or pH values could potentially lead to side reactions.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent plays a crucial role in dissolving the reactants, facilitating heat transfer, and influencing the reaction rate and yield. Polar protic solvents like ethanol are commonly used as they can stabilize the charged intermediates formed during the reaction. For green chemistry approaches, water or ethanol-water mixtures are preferred. In some cases, solvent-free conditions can also be effective, particularly with microwave irradiation.

Q4: My product is colored. Is this normal?

A4: The pure this compound is typically an off-white or pale yellow solid. The presence of a more intense color (e.g., brown or red) may indicate the presence of impurities, possibly from the oxidation of phenylhydrazine or the formation of side products. Purification by recrystallization is recommended to obtain a pure product.

Alternative Catalyst Performance

The following table summarizes potential alternative catalytic systems for the synthesis of this compound, with data extrapolated from the synthesis of structurally similar pyrazoles.

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Reusability
None (Microwave) N/AEthanol100-12010-30 min85-95N/A
Graphene Oxide 5-10 mol%Water/Ethanol80-1001-2 h90-98Up to 5 cycles
Immobilized Lipase 10-20 mg/mmolEthanol45-558-24 h80-90Up to 5 cycles
LDH-Cu 5 mol%Water/Ethanol55-6515-30 min85-93Up to 4 cycles

Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis

This protocol describes a rapid and efficient synthesis using microwave irradiation without a catalyst.

  • Reactant Preparation: In a 10 mL microwave reaction vessel, add phenylhydrazine (1.0 mmol, 1.0 eq) and ethyl cyanoacetate (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add 3 mL of ethanol to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Work-up: After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if necessary.

Protocol 2: Graphene Oxide Catalyzed Synthesis

This protocol utilizes graphene oxide as a reusable, heterogeneous catalyst.

  • Mixture Preparation: To a round-bottom flask, add phenylhydrazine (1.0 mmol, 1.0 eq), ethyl cyanoacetate (1.0 mmol, 1.0 eq), and graphene oxide (10 mg, ~5 mol%).

  • Solvent Addition: Add 5 mL of an ethanol:water (1:1) mixture.

  • Reaction: Heat the mixture to reflux at 90°C with stirring for 1.5 hours.

  • Catalyst Recovery: After cooling, dilute the mixture with ethanol and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix Phenylhydrazine & Ethyl Cyanoacetate solvent Add Solvent (e.g., Ethanol) reactants->solvent catalyst Add Alternative Catalyst (Optional) solvent->catalyst heating Heat (Conventional or Microwave) catalyst->heating cool Cool Reaction Mixture heating->cool filter Filter to Isolate Crude Product cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize product Pure this compound recrystallize->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield? cond Suboptimal Conditions? start->cond Yes cat Catalyst Inactive? start->cat Yes react Poor Reactant Quality? start->react Yes opt_cond Optimize Temp/Time/Solvent cond->opt_cond check_cat Use Fresh Catalyst / Screen Alternatives cat->check_cat purify_react Purify/Verify Starting Materials react->purify_react

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Analysis of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-amino-1-phenyl-1H-pyrazol-5-ol, with a focus on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Identifying Impurities via NMR

This guide addresses common issues encountered during the NMR analysis of this compound and provides step-by-step solutions.

Issue 1: Unexpected peaks in the 1H NMR spectrum.

  • Question: My 1H NMR spectrum of this compound shows more signals than expected. How can I identify the source of these extra peaks?

  • Answer: Unexpected peaks in the 1H NMR spectrum are typically due to the presence of impurities, which can include unreacted starting materials, reaction byproducts, or residual solvents. To identify these impurities, follow these steps:

    • Compare with known spectra: Refer to the data table below to compare the chemical shifts of your unexpected signals with those of common starting materials (phenylhydrazine, ethyl cyanoacetate) and potential byproducts.

    • Solvent peaks: Identify signals corresponding to the deuterated solvent used and any residual non-deuterated solvent.[1]

    • Spiking experiment: If a specific impurity is suspected, add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of a specific peak will confirm the identity of that impurity.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons and differentiate between the main compound and impurity signals.

Issue 2: Broad or overlapping signals in the aromatic region.

  • Question: The aromatic region (around 7-8 ppm) of my 1H NMR spectrum is complex, with broad or overlapping signals, making it difficult to assign peaks. What could be the cause and how can I resolve this?

  • Answer: Overlapping signals in the aromatic region can be caused by the presence of multiple aromatic species (the product and phenyl-containing impurities) or by tautomerism of the pyrazolone ring.

    • Check for Phenyl-Containing Impurities: Unreacted phenylhydrazine is a common impurity and will show signals in the aromatic region. Compare your spectrum to the known spectrum of phenylhydrazine.

    • Tautomerism: this compound can exist in equilibrium with its tautomeric forms, such as 3-amino-1-phenyl-1H-pyrazol-5(4H)-one. These different forms will have slightly different chemical shifts, leading to peak broadening or the appearance of multiple sets of signals. Running the NMR at different temperatures can sometimes help to resolve these signals by either slowing down or speeding up the exchange between tautomers.

    • Higher Field NMR: If available, acquiring the spectrum on a higher field NMR spectrometer will provide better signal dispersion and may resolve the overlapping peaks.

Issue 3: Signals corresponding to ethyl groups are present.

  • Question: I see a triplet and a quartet in my 1H NMR spectrum, suggesting the presence of an ethyl group, but my final product should not have one. What is the likely source?

  • Answer: The presence of a triplet and a quartet is a strong indication of residual ethyl cyanoacetate, one of the starting materials. It can also be from a byproduct like ethyl phenylcyanoacetate.[2] Compare the chemical shifts of these signals to the data in the table below to confirm their identity. Incomplete reaction or inadequate purification are the likely reasons for their presence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials and side-products from the condensation reaction. These include:

  • Phenylhydrazine: One of the starting materials.

  • Ethyl cyanoacetate: The other starting material.

  • Ethyl 2-cyano-2-(2-phenylhydrazinyl)acetate: A potential reaction intermediate that may be present if the reaction did not go to completion.

  • Ethyl phenylcyanoacetate: A potential byproduct.[2]

  • Solvents: Residual solvents used during the reaction or purification steps.

Q2: How can I confirm the presence of the desired this compound product?

A2: The 1H NMR spectrum of the pure product should show characteristic signals for the phenyl group protons (in the aromatic region), a signal for the proton at the C4 position of the pyrazole ring, and signals for the amino and hydroxyl protons. The exact chemical shifts can vary depending on the solvent and concentration. The 13C NMR spectrum will also show a characteristic set of signals for the different carbon atoms in the molecule.

Q3: Can tautomerism affect the NMR spectrum of this compound?

A3: Yes, this compound can exist in several tautomeric forms.[3] This can lead to the appearance of multiple sets of signals in the NMR spectrum or significant peak broadening, as the molecule rapidly interconverts between these forms on the NMR timescale. The observed spectrum is often an average of the different tautomers present in solution.

Q4: What NMR solvent is best for analyzing this compound and its impurities?

A4: The choice of solvent can significantly impact the resolution and chemical shifts of the signals. DMSO-d6 is a common choice as it is a good solvent for many organic compounds and the residual water peak does not overlap with many signals of interest. CDCl3 can also be used, but the solubility of the compound should be checked. It is often beneficial to run the spectrum in different solvents to help resolve overlapping signals.

Data Presentation: NMR Chemical Shifts of this compound and Potential Impurities

The following table summarizes the approximate 1H and 13C NMR chemical shifts (in ppm) for this compound and its common impurities in CDCl3 or DMSO-d6. Note that chemical shifts can vary depending on the solvent, concentration, and temperature.

CompoundFunctional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
This compound Phenyl-H7.20 - 7.80 (m)120.0 - 140.0
Pyrazole C4-H~5.3 (s)~90.0
NH2Variable, broad-
OHVariable, broad-
Phenylhydrazine Phenyl-H6.70 - 7.20 (m)113.0 - 150.0
NH~5.5 (br s)-
NH2~3.6 (br s)-
Ethyl cyanoacetate O-CH2~4.2 (q)~62.0
CH2-CN~3.4 (s)~25.0
CH3~1.3 (t)~14.0
CN-~115.0
C=O-~165.0
Ethyl 2-cyano-2-(2-phenylhydrazinyl)acetate Phenyl-H6.80 - 7.30 (m)113.0 - 148.0
NHVariable, broad-
CH-CN~4.5 (s)~55.0
O-CH2~4.2 (q)~62.0
CH3~1.3 (t)~14.0
CN-~118.0
C=O-~168.0
Ethyl phenylcyanoacetate [2]Phenyl-H7.37 - 7.45 (m)128.0 - 135.0
CH-CN~4.75 (s)~45.0
O-CH2~4.20 (q)~63.0
CH3~1.24 (t)~14.0
CN-~116.0
C=O-~167.0

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to aid dissolution.

  • If required for quantitative analysis, add a known amount of an internal standard.

  • Insert the NMR tube into the spectrometer for analysis.

Standard 1H NMR Acquisition:

  • Tune and lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire a standard one-pulse 1H NMR spectrum.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the different species present.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mandatory Visualization

Impurity_Identification_Workflow start Start: NMR Spectrum of This compound check_peaks Are there unexpected peaks? start->check_peaks compare_data Compare with NMR Data Table of known impurities check_peaks->compare_data Yes pure_product Product is likely pure check_peaks->pure_product No solvent_peaks Identify residual solvent peaks compare_data->solvent_peaks spiking Perform spiking experiment with suspected impurity solvent_peaks->spiking two_d_nmr Acquire 2D NMR (e.g., COSY) for structural confirmation spiking->two_d_nmr Inconclusive impurity_identified Impurity Identified spiking->impurity_identified Peak intensity increases two_d_nmr->impurity_identified

Caption: Workflow for identifying impurities in this compound via NMR.

References

Technical Support Center: Optimizing Synthesis of 3-Amino-1-Phenyl-1H-Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-amino-1-phenyl-1H-pyrazol-5-ol derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the condensation of a hydrazine (in this case, phenylhydrazine) with a 1,3-dicarbonyl compound. For the synthesis of this compound, a suitable starting material would be a β-ketoester or a related derivative that incorporates the desired amino group or a precursor.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.

    • Solution: Acid catalysis is often employed in the Knorr synthesis to facilitate the initial imine formation.[1][2][4] Experiment with catalytic amounts of acids like acetic acid or p-toluenesulfonic acid. However, highly acidic conditions can lead to degradation. A pH range of 3-6 is often a good starting point.

  • Poor Quality of Starting Materials: Impurities in phenylhydrazine or the dicarbonyl compound can lead to side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: See the troubleshooting section below for common side reactions and how to mitigate them.

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. The regiochemical outcome is influenced by the reaction conditions.

Strategies to Control Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group of the dicarbonyl compound is more reactive.

  • pH Control: As mentioned, adjusting the pH can alter the reaction pathway. Under acidic conditions, the reaction may proceed through a different mechanism than under neutral or basic conditions, potentially favoring one regioisomer.[4]

  • Temperature: Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound derivatives.

Problem 1: Low or No Product Formation
Potential CauseSuggested Solution
Incorrect Solvent The choice of solvent is crucial. Ethanol, acetic acid, and water/ethanol mixtures are commonly used.[5] For less soluble starting materials, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[6]
Ineffective Catalyst While often acid-catalyzed, some variations may benefit from a basic catalyst or no catalyst at all under thermal conditions. Experiment with different catalysts such as p-TSA, L-proline, or even natural acid sources.[5][7]
Reaction Temperature Too Low Many condensation reactions require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.
Decomposition of Reactants or Product The amino and hydroxyl groups can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or highly acidic/basic conditions.
Problem 2: Formation of Side Products and Impurities
Potential CauseSuggested Solution
Oxidation of Phenylhydrazine Phenylhydrazine can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Formation of Hydrazones Incomplete cyclization can lead to the formation of stable hydrazone intermediates. Increasing the reaction temperature or adding a dehydrating agent might drive the reaction to completion.
Self-condensation of the β-ketoester This can be minimized by adding the phenylhydrazine to the reaction mixture before initiating heating.
O-acylation instead of C-acylation (for derivatives) When acylating the pyrazolone ring, reaction conditions can favor O-acylation over the desired C-acylation. Using a base like calcium hydroxide can help promote C-acylation.[8]
Problem 3: Difficulty in Product Purification
Potential CauseSuggested Solution
Product is highly polar The presence of both amino and hydroxyl groups makes the molecule quite polar. This can make extraction with non-polar organic solvents difficult.
Solution: Use more polar solvents like ethyl acetate for extraction. If the product precipitates from the reaction mixture upon cooling, filtration may be the easiest purification method.
Product is soluble in the reaction solvent If the product does not precipitate, the solvent will need to be removed under reduced pressure.
Solution: The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water). For more challenging purifications, column chromatography using silica gel with a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) may be necessary.

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrazole Synthesis

EntrySolventYield (%)Reference
1n-hexane65[6]
2EthanolLow[6]
31,4-dioxaneLow[6]
4Dichloromethane (DCM)70-82[6]
5Ethyl acetate (EtOAc)70-82[6]
6Acetonitrile (MeCN)70-82[6]
7Dimethylformamide (DMF)70-82[6]
8Dimethyl sulfoxide (DMSO)95[6]
9Ethanol/Water (1:1)84[5]

Note: Yields are for illustrative purposes and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Knorr Synthesis of a this compound Derivative

This is a generalized procedure and may require optimization for specific derivatives.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent).

  • Catalyst Addition (Optional): Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • If the product precipitates upon cooling, collect the solid by filtration and wash with a small amount of cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_workup Work-up Options start Start: Reactant Preparation (1,3-Dicarbonyl + Solvent) add_hydrazine Add Phenylhydrazine start->add_hydrazine add_catalyst Add Catalyst (e.g., Acetic Acid) add_hydrazine->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux workup Reaction Work-up reflux->workup precipitation Precipitation on Cooling? (Yes/No) workup->precipitation end Purified Product filtration Filtration & Washing precipitation->filtration Yes evaporation Solvent Evaporation precipitation->evaporation No filtration->end purification Recrystallization or Column Chromatography evaporation->purification purification->end

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time_temp Increase reaction time/temperature or consider microwave synthesis check_completion->increase_time_temp No check_ph Is the pH optimal? check_completion->check_ph Yes increase_time_temp->check_ph adjust_ph Adjust pH with acid catalyst (e.g., Acetic Acid) check_ph->adjust_ph No check_reagents Are starting materials pure? check_ph->check_reagents Yes adjust_ph->check_reagents purify_reagents Purify starting materials (distillation/recrystallization) check_reagents->purify_reagents No check_side_products Are there significant side products? check_reagents->check_side_products Yes purify_reagents->check_side_products optimize_conditions Optimize conditions to minimize side reactions (e.g., inert atmosphere) check_side_products->optimize_conditions Yes end Improved Yield check_side_products->end No optimize_conditions->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

preventing byproduct formation in the synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Question: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I am obtaining a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly with unsymmetrical dicarbonyls.[1] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions. Here are several strategies to enhance the formation of the desired regioisomer:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in favor of one isomer.[2] This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds.

  • pH Control: The pH of the reaction medium can dictate the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may favor one pathway, while neutral or basic conditions might favor the other, leading to different major regioisomers.[1] Careful control and screening of pH can be a powerful tool to control regioselectivity.

  • Catalyst Choice: The type of catalyst used can also direct the reaction towards a specific isomer. While mineral acids are common, exploring Lewis acids or other specialized catalysts may offer better control.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at different temperatures to determine the optimal conditions for the formation of the desired isomer.

Below is a summary of the effect of different solvents on the regioselectivity of a typical pyrazole synthesis.

1,3-Dicarbonyl ReactantHydrazine ReactantSolventRatio of RegioisomersReference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol70:30[2]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[2]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol60:40[2]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>95:5[2]
Issue 2: Low Reaction Yield

Question: My pyrazole synthesis is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of stable, unwanted byproducts.[3] Here’s how to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can:

    • Increase Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[3]

    • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and shorten reaction times.[3][4]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are often crucial. For Knorr-type syntheses, catalytic amounts of a protic acid are typically used.[5][6] Experimenting with different catalysts, such as Lewis acids or nano-ZnO, may enhance your yield.[3]

  • Formation of Stable Intermediates: In some cases, the reaction can stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[1] Modifying the workup by adding a dehydration step (e.g., heating with a catalytic amount of acid) can help drive the reaction to completion.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired pyrazole.[1] These can include products from self-condensation of the dicarbonyl compound or other unintended pathways. Purifying the starting materials and optimizing reaction conditions can help minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles and what are its limitations?

A1: The most prevalent method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][5][6][7] While versatile, a significant limitation of this method, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of a mixture of regioisomers.[1][7]

Q2: I have isolated an unexpected byproduct that is not a regioisomer of my target pyrazole. What could it be?

A2: Besides regioisomers, other byproducts can form. One common possibility is a stable pyrazoline intermediate that has not been oxidized to the final pyrazole.[7] This is more likely when starting from α,β-unsaturated ketones and hydrazines. Another possibility is the formation of hydrazones, particularly if the cyclization step is slow.[6] In some instances, with reactive functional groups present on the starting materials, ring-opened or rearranged products can also be observed.[1]

Q3: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?

A3: Yes, several other methods exist for pyrazole synthesis. One notable alternative is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[1] Multicomponent reactions have also been developed for the efficient, one-pot synthesis of highly substituted pyrazoles.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole synthesis.[2]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.1 M concentration).

  • Addition of Hydrazine: To the stirring solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired pyrazole regioisomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,3-Dicarbonyl in HFIP add_hydrazine Add Hydrazine (Room Temp) start->add_hydrazine stir Stir and Monitor (TLC/LC-MS) add_hydrazine->stir evaporate Remove Solvent (Reduced Pressure) stir->evaporate purify Column Chromatography evaporate->purify product Isolated Pyrazole purify->product

Caption: Workflow for regioselective pyrazole synthesis.

troubleshooting_logic start Problem: Byproduct Formation check_isomers Are byproducts regioisomers? start->check_isomers improve_regioselectivity Improve Regioselectivity check_isomers->improve_regioselectivity Yes other_byproducts Identify Other Byproducts check_isomers->other_byproducts No solvent Change Solvent (e.g., HFIP) improve_regioselectivity->solvent ph Adjust pH improve_regioselectivity->ph temp Vary Temperature improve_regioselectivity->temp incomplete_reaction Incomplete Reaction? (Stable Intermediates) other_byproducts->incomplete_reaction side_reactions Side Reactions? other_byproducts->side_reactions drive_completion Drive to Completion (Heat, Dehydrating Agent) incomplete_reaction->drive_completion optimize_conditions Optimize Conditions (Purify Reagents) side_reactions->optimize_conditions

Caption: Troubleshooting byproduct formation in pyrazole synthesis.

References

challenges in the scale-up of 3-amino-1-phenyl-1H-pyrazol-5-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 3-amino-1-phenyl-1H-pyrazol-5-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
TROUBLE-001 Low Yield: Why is the yield of my this compound synthesis significantly lower than expected?- Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature. - Inefficient purification leading to product loss.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for the condensation of phenylhydrazine and ethyl cyanoacetate, a moderate temperature is often crucial. - Control the addition rate of reagents to minimize side reactions. - Use an appropriate recrystallization solvent to maximize product recovery.
TROUBLE-002 Impurity Formation: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?- Formation of regioisomers. - Dimerization or polymerization of reactants or product. - Unreacted starting materials. - Oxidation of the product.- The reaction of phenylhydrazine with ethyl cyanoacetate can potentially form two regioisomers. Careful control of pH and temperature can favor the desired isomer. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. - Use high-purity starting materials. - Optimize the stoichiometry of the reactants to ensure complete conversion.
TROUBLE-003 Difficult Purification: My crude product is an oil or a sticky solid that is difficult to crystallize. How can I improve the purification process?- Presence of residual solvent. - Formation of amorphous solid instead of crystalline material. - Presence of impurities that inhibit crystallization.- Try different solvent systems for recrystallization (e.g., ethanol, isopropanol, or mixtures with water). - Use seeding with a small crystal of pure product to induce crystallization. - Perform a pre-purification step, such as column chromatography on silica gel, to remove impurities before crystallization. - Ensure all volatile solvents are completely removed under vacuum.
TROUBLE-004 Scale-Up Issues: When scaling up the reaction from grams to kilograms, I am facing challenges with exotherms and mixing. How can I manage these?- Poor heat dissipation in larger reactors. - Inefficient mixing leading to localized "hot spots" and side reactions. - Challenges in maintaining a homogeneous reaction mixture.- Use a reactor with a jacket for better temperature control. - Add reagents in portions or via a dropping funnel to control the reaction rate and exotherm. - Employ an efficient overhead stirrer to ensure proper mixing. - Consider a solvent with a higher boiling point to better manage the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the condensation reaction between phenylhydrazine and ethyl cyanoacetate.[1][2] This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a base.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Phenylhydrazine is toxic and a suspected carcinogen, so appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. The reaction can be exothermic, especially on a larger scale, so careful temperature control is essential to prevent runaway reactions.[3] It is advisable to work in a well-ventilated fume hood.

Q3: How can I confirm the identity and purity of my final product?

A3: The structure of this compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by its melting point.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Some research focuses on greener synthesis protocols, such as using water as a solvent or employing catalyst-free conditions to reduce the environmental impact.[6] Microwave-assisted synthesis has also been explored to accelerate reaction times and reduce energy consumption.[1]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield and purity of this compound.

Table 1: Effect of Solvent on Reaction Yield and Purity

SolventReaction Time (hours)Yield (%)Purity (%)
Ethanol68595
Methanol88093
Isopropanol68296
Water127590
Toluene107088

Table 2: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
50127897
7068894
9048590
11038085

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl cyanoacetate

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Slowly add ethyl cyanoacetate (1 equivalent) to the solution at room temperature with stirring.

  • Add a catalytic amount of sodium ethoxide solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to neutralize the mixture and precipitate the product.

  • Filter the crude product and wash it with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Considerations for Scale-Up:

  • Heat Management: The reaction is exothermic. For larger scales, use a jacketed reactor with controlled heating and cooling. Add reagents portion-wise to manage the exotherm.

  • Mixing: Use an overhead mechanical stirrer to ensure efficient and homogeneous mixing in larger volumes.

  • Safety: Phenylhydrazine is hazardous. Handle it in a closed system or a well-ventilated area with appropriate PPE. Plan for quenching and waste disposal.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reactants 1. Dissolve Phenylhydrazine in Ethanol start->reactants add_reagent 2. Add Ethyl Cyanoacetate reactants->add_reagent add_catalyst 3. Add Sodium Ethoxide add_reagent->add_catalyst reflux 4. Heat to Reflux (4-6h) add_catalyst->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 6. Cool and Neutralize with HCl monitor->workup Reaction Complete filter 7. Filter Crude Product workup->filter recrystallize 8. Recrystallize from Ethanol filter->recrystallize dry 9. Dry under Vacuum recrystallize->dry end End dry->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Common Synthesis Issues start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No solution1 Check Reaction Time/Temp. Optimize Stoichiometry low_yield->solution1 Yes crystallization Crystallization Issues? impurities->crystallization No solution2 Control Reagent Addition Use Inert Atmosphere impurities->solution2 Yes solution3 Try Different Solvents Use Seed Crystals crystallization->solution3 Yes end Problem Resolved crystallization->end No solution1->impurities solution2->crystallization solution3->end

Caption: A decision-making flowchart for troubleshooting common issues during synthesis.

reaction_pathway Key Chemical Transformation reactants Phenylhydrazine + Ethyl Cyanoacetate intermediate Condensation Intermediate reactants->intermediate Base Catalyst (e.g., NaOEt) product This compound intermediate->product Intramolecular Cyclization

Caption: The key chemical transformation in the synthesis of this compound.

References

stability issues of 3-amino-1-phenyl-1H-pyrazol-5-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-amino-1-phenyl-1H-pyrazol-5-ol, particularly under acidic conditions. The information is designed to assist researchers in designing experiments, interpreting results, and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability concern for this compound, a pyrazolone derivative, is its susceptibility to degradation in aqueous solutions. This degradation can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: Based on data from structurally similar pyrazolones like Edaravone, the stability of this compound is expected to be highly pH-dependent. In neutral to alkaline solutions, the molecule can deprotonate to form a phenolate-like anion, which is more susceptible to oxidation. Acidic conditions, typically in the pH range of 3.0-4.5, are known to enhance the stability of pyrazolone derivatives by reducing the concentration of this reactive anionic species.

Q3: What is the likely effect of the 3-amino group on the compound's stability in acidic conditions?

A3: The 3-amino group is a key structural feature. In acidic conditions, it is likely that one of the nitrogen atoms in the pyrazole ring will be protonated.[1][2] This protonation can influence the electron distribution within the ring and potentially alter the degradation pathway compared to pyrazolones without the amino substituent. The protonated form may be more stable against oxidative degradation but could be susceptible to hydrolysis.

Q4: What are the potential degradation products of this compound under acidic stress?

A4: While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways under acidic conditions could involve hydrolysis of the pyrazolone ring or oxidative degradation. For the related compound Edaravone, the formation of a trimer is a known degradation product.[3] Acid-catalyzed hydrolysis could potentially lead to the opening of the pyrazole ring.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of aqueous solutions in the acidic range (e.g., pH 3.0-4.5) using appropriate buffer systems.

  • Deoxygenation: Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Temperature Control: Conduct experiments at controlled, and if possible, lower temperatures to reduce the rate of degradation.

  • Fresh Solutions: Prepare solutions fresh before use whenever possible.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of this compound in solution.1. Verify the pH of your experimental solution. Adjust to a pH between 3.0 and 4.5 if appropriate for your experiment.2. Prepare fresh solutions of the compound for each experiment.3. Protect solutions from light and deoxygenate solvents before use.4. Analyze the purity of your stock solution and freshly prepared solutions by HPLC to check for degradation products.
Visible color change or precipitation in the solution over time. Formation of degradation products, which may be colored or have lower solubility.1. This is a strong indicator of degradation. Discard the solution.2. Review your solution preparation and storage procedures. Implement stabilization strategies mentioned in the FAQs.3. Attempt to identify the precipitate by analytical techniques (e.g., LC-MS, NMR) to understand the degradation pathway.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of one or more degradation products.1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks.2. Optimize your chromatographic method to ensure good separation between the parent compound and all degradation products.[4][5][6]
Loss of compound concentration in stock solutions over time. Instability of the compound under the storage conditions.1. Re-evaluate your storage conditions (solvent, temperature, light exposure).2. Consider storing the compound as a solid and preparing solutions fresh for each experiment.3. If storing in solution is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Quantitative Data on Stability

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound under a range of acidic conditions. To generate such data for your specific experimental needs, a stability study can be performed. The following table provides a template for organizing the data you might collect.

pH Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation
2.02524
2.04024
4.02524
4.04024
6.02524
6.04024

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is adapted from general guidelines for forced degradation studies and can be used to intentionally degrade this compound to identify potential degradation products and test the stability-indicating nature of an analytical method.[7][8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Treatment:

    • To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or increase the temperature.[8]

  • Analysis:

    • Analyze the undergraded sample and the degraded samples by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This is a general template for an HPLC method that can be adapted to separate this compound from its potential degradation products.[4][5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound).

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Instability start Inconsistent Experimental Results check_pH Check and Adjust pH (Target: 3.0-4.5) start->check_pH fresh_solution Prepare Fresh Solution check_pH->fresh_solution protect Protect from Light and Deoxygenate fresh_solution->protect analyze Analyze Purity by HPLC protect->analyze stable Proceed with Experiment analyze->stable Purity OK degraded Investigate Degradation (Forced Degradation Study) analyze->degraded Degradation Observed

Caption: A troubleshooting workflow for addressing suspected instability of this compound.

cluster_pathway Proposed Acid-Catalyzed Degradation Pathway parent This compound protonated Protonated Pyrazole Ring (at N2) parent->protonated + H+ oxidation Oxidative Degradation parent->oxidation hydrolysis Nucleophilic Attack by Water protonated->hydrolysis ring_opened Ring-Opened Intermediate hydrolysis->ring_opened products Hydrolytic Degradation Products ring_opened->products oxidized_products Oxidized Degradation Products (e.g., Dimers, Trimers) oxidation->oxidized_products

Caption: A proposed degradation pathway for this compound under acidic conditions.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (e.g., 0.1 M HCl, 60°C) start->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Sample sample->neutralize hplc Analyze by HPLC neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data end Determine Degradation Rate data->end

Caption: A general experimental workflow for assessing the stability of a compound under forced degradation conditions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Amino-1-phenyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, the 3-amino-1-phenyl-1H-pyrazol-5-ol core has emerged as a particularly privileged structure. This guide provides an objective comparison of the biological activities of various derivatives of this parent compound, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the pyrazole nucleus have been extensively investigated for their potential as anticancer agents. These compounds have been shown to target various cancer cell lines, often exhibiting potent cytotoxic effects through the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Pyrazole Hybrid 175 MCF-7 (Breast)3.74[1]
Pyrazole Hybrid 176 MCF-7 (Breast)3.18[1]
Pyrazole Hybrid 175 HCT-116 (Colon)4.93[1]
Pyrazole Hybrid 176 HCT-116 (Colon)4.63[1]
Pyrazole Carbaldehyde 43 MCF-7 (Breast)0.25[2]
1,2,3-Triazole linked 136b A549 (Lung)1.962[3]
1,2,3-Triazole linked 136b MCF-7 (Breast)1.764[3]
Pyrazolo[3,4-d]pyrimidine 24 A549 (Lung)8.21[2]
Carbohydrazide Derivative 17 HepG-2 (Liver)0.71[4]
Carbohydrazide Derivative 18 BGC823 (Gastric)0.71[4]

The anticancer activity of the pyrazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[2][4] Key targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PI3 Kinase.[2]

anticancer_pathway extracellular Growth Factor receptor EGFR extracellular->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis cell_cycle Cell Cycle Progression cell_cycle->proliferation cdk2 CDK2 cdk2->cell_cycle inhibitor Pyrazole Derivative inhibitor->receptor inhibitor->pi3k inhibitor->cdk2

Caption: Pyrazole derivatives inhibiting key oncogenic signaling pathways.

Antimicrobial Activity

The structural versatility of pyrazole derivatives makes them effective agents against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 3 Escherichia coli (Gram -)0.25[5]
Pyrazole Derivative 4 Streptococcus epidermidis (Gram +)0.25[5]
Pyrazole Derivative 2 Aspergillus niger (Fungus)1.0[5]
Dipyrazolylbenzene 12 Candida albicans (Fungus)8.0 (µM)[6]
Pyrano[2,3-c]pyrazole 5c Escherichia coli (Gram -)6250[7]
Pyrano[2,3-c]pyrazole 5c Klebsiella pneumoniae (Gram -)6250[7]

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to achieve a standardized inoculum density (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some exhibiting mechanisms of action similar to commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8]

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeAssay ModelActivity (% Inhibition)Reference
Tetrasubstituted Pyrazole 117a In vitro protein denaturation93.80%[3]
Pyrazole Carboxamide 10g Carrageenan-induced rat paw edema78%[9]
Pyrazole Carboxamide 10f Carrageenan-induced rat paw edema76%[9]
Phenyl-Pyrazolone 5h Croton oil ear test (mice)Similar to Indomethacin[10]
Pyrazoline 13i Carrageenan-induced rat paw edemaClose to Celecoxib[8]

This is a standard in vivo model for evaluating acute inflammation.[9][11]

  • Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac sodium or Indomethacin), and test groups for each pyrazole derivative.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Edema Measurement: The volume of the paw is measured using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups by comparing the increase in paw volume with the control group.

The anti-inflammatory action of many pyrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]

antiinflammatory_pathway cluster_0 membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_house Prostaglandins (Housekeeping) cox1->pg_house GI Protection, Platelet Function pg_inflam Prostaglandins (Inflammation) cox2->pg_inflam Inflammation, Pain, Fever inhibitor Selective Pyrazole Derivative inhibitor->cox2

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

General Experimental and Synthesis Workflow

The development of novel pyrazole derivatives follows a structured workflow from chemical synthesis to biological characterization.

workflow start Starting Materials (e.g., Phenylhydrazine, Ethyl Acetoacetate) synthesis Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification & Isolation (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Biological Activity Screening (In Vitro Assays) characterization->screening data Data Analysis (IC50, MIC, % Inhibition) screening->data conclusion SAR & Lead Optimization data->conclusion

References

In Vitro Validation of Pyrazolone Compounds as Potent Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anti-cancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyrazolone and its derivatives have garnered significant attention for their promising anti-cancer activities. This guide provides a comprehensive in vitro comparison of various pyrazolone compounds, presenting key experimental data, detailed protocols, and insights into their mechanisms of action to support ongoing research and development in oncology.

Data Presentation: Comparative Anti-Cancer Activity

The anti-cancer efficacy of pyrazolone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following tables summarize the in vitro cytotoxic activity of selected pyrazolone and pyrazole derivatives against a panel of human cancer cell lines.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation times.

Compound/ScaffoldTarget Cancer Cell LineCancer TypeIC50 (µM)Reference
Pyrazolone P7 A549Non-Small Cell Lung CancerNot specified, but noted as highly active[1]
NCI-H522Non-Small Cell Lung CancerNot specified, but noted as highly active[1]
Pyrazolone P11 A549Non-Small Cell Lung CancerNot specified, but noted as highly active[1]
NCI-H522Non-Small Cell Lung CancerNot specified, but noted as highly active[1]
Benzimidazole linked pyrazole MCF-7Breast CancerPotent antiproliferative activity[2]
A549Lung CancerPotent antiproliferative activity[2]
Sugar-based pyrazole derivatives HepG2Liver CancerGood inhibitory activity[2]
A549Lung CancerGood inhibitory activity[2]
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives VariousVariousGood inhibitory effects[3]
Compound with 4-chloro substitution HeLaCervical Carcinoma4.94[3]
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones conjugated to 1,2,3-triazole U87GlioblastomaGrowth inhibition of 47.69%[4]
Bis-pyrazole derivative 75 SMMC7721Liver Cancer0.76 - 2.01[4]
SGC7901Gastric Cancer0.76 - 2.01[4]
HCT116Colon Cancer0.76 - 2.01[4]
1,4-benzoxazine-pyrazole hybrid 22 MCF7Breast Cancer2.82 - 6.28[4]
1,4-benzoxazine-pyrazole hybrid 23 A549Lung Cancer2.82 - 6.28[4]
Pyrazolone-pyrazole derivative 27 MCF7Breast Cancer16.50[4]
Pyrazolo[4,3-f]quinoline derivative 48 HCT116Colon Cancer1.7[4]
HeLaCervical Cancer3.6[4]
Pyrazolinyl-Indole HD05 VariousLeukemia, Colon, Breast, etc.Significant activity at 10 µM[5]
N-phenyl pyrazoline 5 HeLaCervical Cancer4.708[6]
Hs578TBreast Cancer3.95[6]
Methoxy pyrazole derivative 3d MCF-7Breast Cancer10[7]
Methoxy pyrazole derivative 3e MCF-7Breast Cancer12[7]

Experimental Protocols

The validation of the anti-cancer activity of pyrazolone compounds relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolone compounds. A vehicle control (e.g., DMSO) is also included.[8][9]

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Cell Cycle Analysis

This flow cytometry-based assay is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA. Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[8]

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the pyrazolone compound for a designated time and then harvested.

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membranes.[8]

  • Staining: The fixed cells are resuspended in a staining solution containing PI and RNase A (to prevent the staining of RNA).[8]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to measure the fluorescence intensity of individual cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the pyrazolone compound and then harvested, including both adherent and floating cells.

  • Staining: The cells are resuspended in an Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[8]

Visualizing Mechanisms and Workflows

To better understand the intricate processes involved in the validation of pyrazolone's anti-cancer activity, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Pyrazolone Derivatives) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay ic50_determination IC50 Determination mtt_assay->ic50_determination cell_cycle_distribution Cell Cycle Distribution cell_cycle_analysis->cell_cycle_distribution apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification

Caption: General workflow for in vitro validation of pyrazolone compounds.

Many pyrazolone derivatives exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Pyrazolone Pyrazolone Compound Pyrazolone->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by pyrazolone compounds.

References

A Comparative Analysis of 3-amino-1-phenyl-1H-pyrazol-5-ol and Other Pyrazole-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. This guide provides a comparative overview of 3-amino-1-phenyl-1H-pyrazol-5-ol and its derivatives against other prominent pyrazole-based drugs, namely the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone. The comparison is based on their performance in key biological assays relevant to drug discovery, supported by experimental data and detailed methodologies.

At a Glance: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of various pyrazole derivatives, providing a snapshot of their relative potencies.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Diphenyl pyrazole-chalcone derivative 6bHNO-9710[1]
Diphenyl pyrazole-chalcone derivative 6dHNO-9710.56[1]
Pyrazolo[4,3-c]hexahydropyridine derivative 31MDA-MB-2314.2[2]
Pyrazolo[4,3-c]hexahydropyridine derivative 31MCF-72.4[2]
Pyrazole derivative 115MCF-77.9 ± 0.07[2]
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) derivative 3iRKO9.9 ± 1.1[3]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibRecombinant Human COX-20.04-[4]
CelecoxibFluorometric Kit0.45-[4]
CelecoxibOvine COX-2 Colorimetric Assay0.49-[4]
CelecoxibIn-house assay0.4233.8[4][5]
CelecoxibHuman Whole Blood Assay-7.6[6]
Thienopyrimidine pyrazole derivativeCOX-2 Inhibition-Improved vs Celecoxib[7]

Table 3: Antioxidant Activity of Pyrazole Derivatives

CompoundAssayIC50 (µM)Reference
EdaravoneDPPH Radical Scavenging4.7 ± 0.3[8]
EdaravoneAscorbyl Free Radical Scavenging170 ± 60[8]
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) derivative 3iDPPH Radical Scavenging6.2 ± 0.6[3]
5-aminopyrazole derivative 3bROS Inhibition (Human Platelets)113[9]
5-aminopyrazole derivative 3cROS Inhibition (Human Platelets)115[9]

In Focus: Key Biological Activities and Mechanisms

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[10][11] The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit kinases like EGFR and CDK, interfere with tubulin polymerization, or interact with DNA.[11][12]

anticancer_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR) Signaling Cascade (e.g., RAS/MAPK) Signaling Cascade (e.g., RAS/MAPK) Receptor Tyrosine Kinases (e.g., EGFR)->Signaling Cascade (e.g., RAS/MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/MAPK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibition Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Receptor Tyrosine Kinases (e.g., EGFR) Inhibition Pyrazole Derivatives->Signaling Cascade (e.g., RAS/MAPK) Inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives, most notably Celecoxib, stem from their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13] Some pyrazole derivatives also exhibit anti-inflammatory effects by modulating other pathways, such as inhibiting lipoxygenase (LOX) and suppressing the NF-κB signaling pathway.[13][14]

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88/TRIF MyD88/TRIF TLR4->MyD88/TRIF NF-κB Activation NF-κB Activation MyD88/TRIF->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 COX-2 NF-κB Activation->COX-2 Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Prostaglandins Prostaglandins COX-2->Prostaglandins Prostaglandins->Inflammation Celecoxib & other Pyrazoles Celecoxib & other Pyrazoles Celecoxib & other Pyrazoles->NF-κB Activation Inhibition Celecoxib & other Pyrazoles->COX-2 Selective Inhibition

Antioxidant Activity

Edaravone, a pyrazolone derivative, is a potent free radical scavenger.[15] Its neuroprotective effects are largely attributed to its ability to neutralize various reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[16][17] The antioxidant capacity of pyrazole derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][19]

antioxidant_workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Test Compound (e.g., this compound) Test Compound (e.g., this compound) Serial Dilutions Serial Dilutions Test Compound (e.g., this compound)->Serial Dilutions DPPH Solution (Purple) DPPH Solution (Purple) Serial Dilutions->DPPH Solution (Purple) Incubation (Dark) Incubation (Dark) DPPH Solution (Purple)->Incubation (Dark) Color Change (Yellow) Color Change (Yellow) Incubation (Dark)->Color Change (Yellow) Spectrophotometer (517 nm) Spectrophotometer (517 nm) Color Change (Yellow)->Spectrophotometer (517 nm) Calculate % Inhibition Calculate % Inhibition Spectrophotometer (517 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HNO-97, RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The test compounds, including this compound derivatives, are dissolved in DMSO and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)
  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe are used.

  • Assay Procedure:

    • The test compound (e.g., Celecoxib) is pre-incubated with the COX-2 enzyme in an assay buffer.

    • The reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin G₂ (PGG₂), the initial product of the COX reaction, is coupled to the oxidation of the fluorometric probe, resulting in a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated from the slope of the fluorescence versus time plot. The percent inhibition is determined for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is calculated by fitting the dose-response curve.[4]

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.[19]

  • Assay Procedure:

    • Different concentrations of the test compound (e.g., Edaravone or derivatives of this compound) are added to the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.[19]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of percent inhibition against the compound concentration.

Conclusion

This guide highlights the therapeutic potential of this compound and its analogs in comparison to established pyrazole-based drugs. The presented data indicates that derivatives of this scaffold exhibit promising anticancer and antioxidant activities. While direct comparative data for the parent compound is limited, the performance of its derivatives suggests it is a valuable lead structure for the development of novel therapeutics. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound is warranted to fully exploit its potential in drug discovery. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute further studies in this promising area.

References

Structure-Activity Relationship of 3-Amino-1-phenyl-1H-pyrazol-5-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1-phenyl-1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their anti-inflammatory, antimicrobial, and kinase inhibitory properties. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Anti-inflammatory Activity

Analogs of this compound have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The following table summarizes the anti-inflammatory activity of selected analogs.

Compound IDR1 (at N1-phenyl)R2 (at C3-amino)R3 (at C4)R4 (at C5-hydroxyl)COX-2 Inhibition IC50 (µM)Reference
1a HHHH>100[1]
1b 4-SO2NH2HHH0.70 (Celecoxib)[1]
1c 4-FHHH-[1]
1d 4-NO2HHH-[2]
1e 4-COOHHHHPotent[2]
1f HAcetylHHIncreased selectivity[2]

Key SAR Insights for Anti-inflammatory Activity:

  • Substitution on the N1-phenyl ring: The presence of a sulfonamide group at the para-position of the N1-phenyl ring is crucial for potent and selective COX-2 inhibition, as seen in the drug Celecoxib[1]. Other electron-withdrawing groups like nitro and carboxyl groups have also been explored, with some showing significant anti-inflammatory effects[2]. The position of the substituent also plays a role; for instance, fluorine at the para position has been noted for its antinociceptive effect[1].

  • Modification of the C3-amino group: Acetylation of the C3-amino group has been shown to increase the selectivity towards COX-2[2].

  • Substitution at the C4 position: The C4 position is a common site for modification, often leading to potent anti-inflammatory agents[3].

Antimicrobial Activity

Several analogs of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is influenced by the nature and position of substituents on the pyrazole and phenyl rings.

Compound IDR1 (at N1-phenyl)R2 (at C5 of pyrazole)ModificationTarget OrganismMIC (µg/mL)Reference
2a HArylChalcone precursorS. aureus, E. coli-
2b HArylPyrazole from chalconeS. aureus, E. coliActive
2c HThiazoleHybrid moleculeS. aureus, C. albicansModerate to good[4]
2d 4-Cl, 4-BrAryl-S. aureus, C. albicansPotent[5]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity and Halogenation: The introduction of lipophilic groups, such as chloro and bromo substituents on the N1-phenyl ring, has been shown to increase antimicrobial activity[5].

  • Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings like thiazole have shown moderate to good antibacterial and antifungal activities[4].

  • Conversion to Pyrazole from Chalcone: Pyrazole derivatives synthesized from chalcone precursors have been found to be more active than the corresponding chalcones.

Kinase Inhibitory Activity

The 3-aminopyrazole core is a well-established scaffold for the design of kinase inhibitors, targeting a variety of kinases involved in cell signaling and proliferation. Modifications on this scaffold allow for tuning of potency and selectivity.

Compound IDCore ScaffoldR1 (on pyrazole)R2 (linker)Target KinaseIC50 / EC50 (nM)Reference
3a N-(1H-pyrazol-3-yl)pyrimidin-4-amineCyclopropylEsterCDK1633[6]
3b N-(1H-pyrazol-3-yl)pyrimidin-4-amineAlkylEsterMultiple kinasesNon-selective[6]
3c N-(1H-pyrazol-3-yl)pyrimidin-4-amineCyclopropylAmideCDK16Inactive[6]
3d 5-amino-pyrazole--p38α MAP kinasePotent[7]
3e 1H-pyrazole-3-carboxamide--FLT3, CDK2/40.089 (FLT3)[8]

Key SAR Insights for Kinase Inhibitory Activity:

  • Substituents on the Pyrazole Ring: Small modifications on the pyrazole ring significantly affect selectivity. For instance, alkyl residues can lead to non-selective kinase inhibitors, while a cyclopropyl moiety can confer high cellular potency for CDK16[6].

  • Linker Moiety: The nature of the linker between the pyrazole core and other parts of the molecule is critical. The replacement of an ester linkage with an amide was not tolerated and resulted in inactive compounds for CDK16 inhibition[6].

  • Scaffold Hopping: The 5-amino-pyrazole scaffold has been successfully used to develop potent and selective p38α MAP kinase inhibitors[7].

  • Carboxamide Derivatives: 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia[8].

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.[9][10][11]

Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Swiss Albino rats are divided into groups of six.

  • The test compounds are administered orally, typically suspended in a 1% tween-80 solution, at a dose of 200mg/kg. A standard drug (e.g., celecoxib at 20mg/kg) and a control vehicle are also administered to respective groups.

  • After 30 minutes of compound administration, 0.1 ml of a 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • The volume of the paw is measured immediately after carrageenan injection and at regular intervals (e.g., 0.5, 1, 2, and 3 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated at the end of 3 hours using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the edema volume in the treated group and Vc is the edema volume in the control group.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Procedure:

  • Overnight cultures of the test bacteria are diluted to a standardized inoculum of approximately 1.5 × 10^8 CFU/mL.

  • Serial two-fold dilutions of the test compounds (solubilized in DMSO) are prepared in a suitable broth medium in a 96-well microtiter plate, with concentrations typically ranging from 1 to 256 µg/mL.

  • The standardized bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Visualizations

experimental_workflow_kinase_inhibition cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Prepare serial dilutions of test compounds plate_setup Add compounds, controls, and kinase to 384-well plate compound_prep->plate_setup pre_incubation Pre-incubate for compound-enzyme binding plate_setup->pre_incubation reaction_init Initiate reaction with ATP and substrate pre_incubation->reaction_init reaction_incubation Incubate at 30°C reaction_init->reaction_incubation reaction_stop Stop reaction and add ADP-Glo™ Reagent reaction_incubation->reaction_stop luminescence_read Measure luminescence reaction_stop->luminescence_read data_analysis Calculate % inhibition and IC50 values luminescence_read->data_analysis

Caption: Workflow for the in vitro kinase inhibition assay.

signaling_pathway_inflammation inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazol_analogs This compound Analogs pyrazol_analogs->cox inhibit

Caption: Simplified signaling pathway of inflammation targeted by pyrazole analogs.

References

Unveiling the Antioxidant Potential of Pyrazolone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent scientific literature reveals the significant antioxidant properties of various pyrazolone derivatives, positioning them as promising candidates for further investigation in the development of novel therapeutic agents to combat oxidative stress-related diseases. This guide provides a comparative analysis of their antioxidant efficacy, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Pyrazolone and its derivatives, a class of heterocyclic organic compounds, have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, the pyrazolone scaffold is a core component of the FDA-approved antioxidant drug, edaravone, used in the treatment of stroke.[2][3] Recent studies have focused on synthesizing and evaluating novel pyrazolone derivatives to enhance their antioxidant capabilities.

Comparative Antioxidant Activity

The antioxidant potential of pyrazolone derivatives is primarily assessed through their ability to scavenge free radicals. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, with lower values indicating higher antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method for this evaluation.

Derivative/CompoundDPPH Radical Scavenging IC50 (µM)Reference
Edaravone (Reference) 18.1 ± 0.5[2]
Non-substituted Pyrazolone (a) 5.1 ± 0.1[2]
Pyrazolone with Catechol Moiety (m) 2.6 ± 0.1[2]
Pyrazolone with -OCH3 group (d) 7.8 ± 0.2[2]
Pyrazolone with two Chlorine atoms (t) 5.3 ± 0.1[2]

The data clearly indicates that many synthesized pyrazolone derivatives exhibit superior antioxidant activity compared to the parent compound and even the established drug, edaravone.[2] Notably, derivatives featuring a catechol moiety demonstrate the most potent radical scavenging capabilities.[2] Structure-activity relationship (SAR) studies suggest that the nature, number, and position of substituents on the pyrazolone ring significantly influence their antioxidant potency.[2][4]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols employed in the assessment of the antioxidant properties of pyrazolone derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of DPPH Solution: A 0.004% (w/v) solution of DPPH in methanol is prepared.

  • Sample Preparation: Stock solutions of the test compounds (e.g., 1 mg/mL) are prepared in a suitable solvent. Serial dilutions are then made to obtain a range of concentrations (e.g., 1 µg/mL to 700 µg/mL).[5]

  • Reaction Mixture: 2 mL of each sample concentration is mixed with 8 mL of the DPPH solution.[5]

  • Incubation: The mixture is kept in the dark for a specified period (e.g., 72 hours).[5]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a compound to inhibit the generation of nitric oxide radicals from a donor compound like sodium nitroprusside.

Superoxide Radical Scavenging Assay

This method assesses the scavenging of superoxide radicals, which are generated by systems such as the phenazine methosulfate-NADH system.

Visualizing the Science

To better illustrate the processes involved in evaluating and understanding the antioxidant action of pyrazolone derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazolone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization DPPH DPPH Assay Characterization->DPPH NO_Scavenging NO Scavenging Assay Characterization->NO_Scavenging Superoxide Superoxide Scavenging Assay Characterization->Superoxide IC50 IC50 Value Determination DPPH->IC50 NO_Scavenging->IC50 Superoxide->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

General workflow for the synthesis and antioxidant evaluation of pyrazolone derivatives.

Signaling_Pathway cluster_pathway Cellular Impact ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Inflammation Inflammation Cell_Damage->Inflammation Apoptosis Apoptosis Cell_Damage->Apoptosis Pyrazolone Pyrazolone Derivatives Pyrazolone->ROS Radical Scavenging Disease Disease Progression Inflammation->Disease Apoptosis->Disease

Potential mechanism of pyrazolone derivatives in mitigating oxidative stress.

Conclusion and Future Directions

The presented data underscores the potential of pyrazolone derivatives as a versatile scaffold for the development of potent antioxidants. The ability to modulate their activity through synthetic modifications offers a promising avenue for designing next-generation therapeutics. Future research should focus on expanding the library of these derivatives, conducting in vivo studies to validate their efficacy and safety, and exploring their potential in preventing and treating a range of conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer.[3][6] The continued investigation into the structure-activity relationships will be paramount in optimizing the antioxidant properties of this valuable class of compounds.

References

Comparative In Vitro Enzyme Inhibition Profile of Pyrazolone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro enzyme inhibition properties of compounds structurally related to 3-amino-1-phenyl-1H-pyrazol-5-ol. Due to a lack of specific experimental data for this compound, this guide focuses on its close structural analog, Edaravone (also known as MCI-186 or 3-methyl-1-phenyl-2-pyrazolin-5-one), and other pyrazole derivatives to offer valuable insights into potential enzymatic interactions.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] This guide synthesizes available in vitro data to facilitate a comparative understanding of their enzyme inhibition profiles.

Comparative Enzyme Inhibition Data

The following tables summarize the in vitro inhibitory activities of Edaravone and other pyrazole derivatives against various enzymes. This data provides a baseline for understanding the potential enzymatic targets of novel pyrazole compounds.

CompoundEnzyme FamilySpecific EnzymeIC50 / InhibitionNotes
EdaravoneCytochrome P450CYP1A2, CYP2B6, CYP3A4No significant inhibitionAt therapeutic doses, edaravone and its metabolites do not inhibit or induce these major drug-metabolizing enzymes.[3]
EdaravoneUDP-glucuronosyl­transferasesUGT isoformsNo significant inhibition[3]
Pyrazole DerivativesSirtuinsSirt1IC50 = 0.66 µM - 0.77 µMTryptophan conjugates of benzimidazole mono-peptides and amino-acid derived 5-pyrazolyl methylidene rhodanine carboxylic acid showed potent Sirt1 inhibition.[4]
Pyrazole DerivativesKinasesJNK3IC50 = 227 nMA 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative demonstrated high inhibitory activity against JNK3.[5]
Pyrazole DerivativesKinasesCDK16EC50 = 33 nMAn N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative showed high cellular potency for CDK16.[6][7]
Pyrazoline DerivativesKinasesEGFRIC50 = 0.135 - 1.427 µMNovel pyrazolines linked to a 4-methylsulfonylphenyl scaffold exhibited inhibitory activity against EGFR.[8]
Pyrazoline DerivativesKinasesHER2IC50 = 0.253 - 0.496 µMThe same series of pyrazolines showed potent inhibition of HER2.[8]
Pyrazoline DerivativesKinasesVEGFR2IC50 = 0.135 - 0.168 µMThese pyrazolines also demonstrated significant inhibitory activity against VEGFR2.[8]
Pyrazoline DerivativesCyclooxygenasesCOX-2IC50 = 19.32 - 126.54 µMThe pyrazoline derivatives showed inhibitory effects against COX-2.[8]
Pyrazole-1-carboxamidineNitric Oxide SynthasesiNOS, eNOS, nNOSIC50 = 0.2 µMThis pyrazole derivative inhibited all three NOS isoforms to a similar extent.[9]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHistone DeacetylasesHDAC6IC50 = 4.95 nMThis derivative showed excellent selective HDAC6 inhibition.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays mentioned in the literature.

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is through assays that measure the phosphorylation of a substrate.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, a specific substrate (often a peptide or protein), ATP (adenosine triphosphate), and a magnesium salt.

  • Compound Incubation: The test compound (e.g., a pyrazole derivative) at various concentrations is pre-incubated with the kinase to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

In vitro COX inhibition assays typically measure the production of prostaglandins.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experiments can aid in understanding the mechanism of action of these compounds.

G cluster_0 Experimental Workflow: In Vitro Enzyme Inhibition Assay start Prepare Enzyme and Substrate incubate Incubate Enzyme with Test Compound start->incubate initiate Initiate Reaction (e.g., add ATP or Arachidonic Acid) incubate->initiate measure Measure Product Formation or Substrate Depletion initiate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: A generalized workflow for in vitro enzyme inhibition assays.

G cluster_1 Potential Signaling Pathways Targeted by Pyrazole Derivatives cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Proliferation Pathways cluster_neurodegeneration Neurodegenerative Pathway COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid EGFR EGFR Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation HER2 HER2 HER2->Proliferation VEGFR2 VEGFR2 VEGFR2->Proliferation JNK3 JNK3 Apoptosis Neuronal Apoptosis JNK3->Apoptosis Pyrazole Pyrazole Derivatives Pyrazole->COX2 Inhibition Pyrazole->EGFR Inhibition Pyrazole->HER2 Inhibition Pyrazole->VEGFR2 Inhibition Pyrazole->JNK3 Inhibition

Caption: Overview of signaling pathways potentially inhibited by pyrazole compounds.

References

Spectroscopic Showdown: Unraveling the Tautomeric Identity of 3-Amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers navigating the spectroscopic intricacies of 3-amino-1-phenyl-1H-pyrazol-5-ol tautomers, complete with experimental data and detailed protocols.

The multifaceted nature of this compound presents a compelling case study in tautomerism, a phenomenon of critical importance in drug development and materials science. This molecule can exist in three principal tautomeric forms: the amino-hydroxy (OH), amino-keto (CH), and imino-keto (NH) forms. The equilibrium between these tautomers is subtle and can be influenced by factors such as the solvent, temperature, and solid-state packing. For scientists working with this scaffold, a clear understanding of its dominant tautomeric form under various conditions is paramount for predictable reactivity and biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of these tautomers, drawing upon experimental data from related pyrazole systems to illuminate the distinguishing features of each form.

Tautomeric Equilibrium of this compound

Caption: Tautomeric forms of this compound.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for pyrazole derivatives, offering insights into the expected spectral characteristics of the tautomers of this compound. It is important to note that the presented data is a composite from various sources on closely related analogs, as a complete dataset for all three tautomers of the exact target molecule is not available in a single reference.

Spectroscopic TechniqueAmino-Hydroxy (OH) TautomerAmino-Keto (CH) TautomerImino-Keto (NH) Tautomer
¹H NMR (ppm) ~11.10 (s, 1H, OH)[1], ~5.92 (d, 1H, pyrazole H-4)[1]~3.4 (s, 2H, CH2)~5.59 (d, 1H, pyrazole H-4)[1]
¹³C NMR (ppm) ~161.4 (pyrazole C-3)[1], ~110.8 (pyrazole C-4)[1]~170 (C=O), ~40 (CH2)~168.2 (pyrazole C-3)[1], ~98.1 (pyrazole C-4)[1]
IR (cm⁻¹) ~3400-3200 (O-H, N-H str.), ~1620 (C=N str.)~3400-3200 (N-H str.), ~1700 (C=O str.)~3300 (N-H str.), ~1680 (C=O str.)
UV-Vis (nm, in Ethanol) ~244-273[2]~250~280

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra with a spectral width of 0-12 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra with a spectral width of 0-200 ppm, a pulse angle of 30°, a relaxation delay of 5 seconds, and 1024-4096 scans. Proton decoupling is typically applied.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Data Processing: The absorbance spectrum is baseline corrected by subtracting the solvent spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Logical Workflow for Tautomer Identification

workflow start Sample of this compound dissolve Dissolve in Aprotic vs. Protic Solvent start->dissolve nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr ir Acquire IR Spectrum dissolve->ir uv Acquire UV-Vis Spectrum dissolve->uv analyze_nmr Analyze NMR Data: - Presence of OH vs. CH₂ protons - Chemical shifts of pyrazole ring carbons nmr->analyze_nmr analyze_ir Analyze IR Data: - Presence of C=O vs. O-H stretching bands ir->analyze_ir analyze_uv Analyze UV-Vis Data: - Compare λmax with known tautomers uv->analyze_uv conclusion Determine Dominant Tautomer(s) analyze_nmr->conclusion analyze_ir->conclusion analyze_uv->conclusion

Caption: Workflow for spectroscopic identification of tautomers.

Discussion and Interpretation

The choice of solvent is a critical factor in determining the predominant tautomeric form of pyrazole derivatives. In aprotic solvents, the keto forms (CH and NH) are often favored, while protic solvents tend to stabilize the hydroxy (OH) form through hydrogen bonding.[2]

  • NMR Spectroscopy: The most definitive evidence for the amino-hydroxy (OH) form is the presence of a broad singlet in the downfield region (around 11 ppm) corresponding to the hydroxyl proton, and a distinct signal for the C4-H of the pyrazole ring.[1] Conversely, the amino-keto (CH) form would be characterized by a singlet around 3.4 ppm integrating to two protons for the CH₂ group at the C4 position. The imino-keto (NH) form would show a different set of pyrazole ring proton and carbon chemical shifts compared to the other two tautomers.[1]

  • IR Spectroscopy: The IR spectrum provides clear indicators of the functional groups present. A strong, broad absorption in the 3400-3200 cm⁻¹ region is characteristic of an O-H stretch, pointing to the amino-hydroxy (OH) tautomer. The presence of a strong absorption band around 1700 cm⁻¹ is a hallmark of a carbonyl (C=O) group, indicating the presence of either the amino-keto (CH) or imino-keto (NH) tautomer.

  • UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy are sensitive to the conjugated system of the molecule. The amino-hydroxy (OH) tautomer, with its aromatic pyrazole ring, is expected to have a λmax at a different wavelength compared to the keto forms, which have a cross-conjugated system. Studies on related pyrazolones have shown that the OH-tautomer absorbs at a longer wavelength in polar, protic solvents.[2]

By employing a combination of these spectroscopic techniques and carefully considering the experimental conditions, researchers can confidently identify the dominant tautomeric form of this compound and its derivatives, leading to a more profound understanding of their chemical behavior and biological function.

References

A Comparative Guide to Purity Assessment of Synthesized 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-amino-1-phenyl-1H-pyrazol-5-ol, a key heterocyclic compound. This document outlines various methods, their principles, and supporting experimental data to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Assessment

The purity of a synthesized compound like this compound can be influenced by starting materials, intermediates, by-products, and degradation products. A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive purity profile. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity and accuracy.

Chromatographic Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying impurities in a sample. Its high resolution and sensitivity make it a cornerstone of purity analysis in the pharmaceutical industry.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.

Advantages:

  • High resolution and separation efficiency.

  • Excellent quantitative accuracy and precision.

  • Amenable to automation for high-throughput analysis.

  • Can be coupled with mass spectrometry (LC-MS) for impurity identification.

Limitations:

  • Requires method development and validation.

  • Some impurities may co-elute or not be detected by the chosen detector.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to detect and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable in this regard.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, allowing for the identification of different functional groups and the overall molecular structure. The integral of an NMR signal is proportional to the number of nuclei giving rise to that signal, enabling quantitative analysis.

Advantages:

  • Provides unambiguous structural information.

  • Can detect a wide range of impurities without the need for reference standards for each impurity (quantitative NMR - qNMR).

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to HPLC.

  • Complex spectra can be challenging to interpret, especially for mixtures.

  • Requires a relatively large amount of sample for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent tool for identifying impurities and confirming the molecular weight of the synthesized compound.

Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[1]

Advantages:

  • Extremely high sensitivity.

  • Provides molecular weight information.

  • Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for the separation and identification of components in a mixture.[2]

Limitations:

  • Isomers may not be distinguishable by MS alone.

  • Quantification can be challenging without appropriate standards.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.

Principle: The purity of a substance can be determined by analyzing the shape of its melting endotherm. Impurities broaden the melting range and lower the melting point. The van't Hoff equation is used to calculate the mole percent of impurity from the DSC data.[3]

Advantages:

  • Provides a measure of the total mole fraction of impurities.

  • Does not require the identification of individual impurities.

  • Requires a small amount of sample.

Limitations:

  • Only applicable to crystalline solids that melt without decomposition.

  • The impurity must be soluble in the melt of the major component and insoluble in the solid phase.

  • Less sensitive than chromatographic methods.

Comparison of Analytical Techniques

TechniquePrincipleTypical Purity RangeKey AdvantagesKey Limitations
RP-HPLC Differential partitioning>99%High resolution, quantitative accuracyRequires method development, potential for co-elution
¹H & ¹³C NMR Nuclear magnetic resonance>95%Structural information, qNMR capabilityLower sensitivity, complex spectra
Mass Spectrometry Mass-to-charge ratio of ions-High sensitivity, molecular weight infoIsomer differentiation, challenging quantification
DSC Melting point depression98.5-99.95%Measures total impurity, no standards neededOnly for crystalline solids, lower sensitivity

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the condensation of ethyl cyanoacetate and phenylhydrazine .[4] Based on this, potential impurities could include:

  • Unreacted Starting Materials: Phenylhydrazine and ethyl cyanoacetate.

  • Side-Products: Products from self-condensation of starting materials or alternative reaction pathways.

  • Isomers: Positional isomers formed during the cyclization reaction.

  • Degradation Products: Products formed during workup or storage.

Experimental Protocols

RP-HPLC Method for Purity Assessment

This protocol is adapted from methods used for similar pyrazoline derivatives and would require validation for this compound.[5]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

NMR Spectroscopy for Structural Confirmation and Purity
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. Impurities will present as additional peaks.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

  • qNMR: For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Mass Spectrometry for Molecular Weight Confirmation
  • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Mode: Positive ion mode is likely to be effective due to the presence of amino groups that can be protonated.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer or analyze the eluent from an LC system. The expected [M+H]⁺ ion for C₉H₉N₃O is m/z 176.08.[6]

DSC for Purity Determination
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Program: Heat the sample through its melting range.

  • Data Analysis: The software associated with the DSC instrument is used to analyze the melting endotherm and calculate the mole percent purity based on the van't Hoff equation.[3]

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Assessment Synthesized_Product Synthesized this compound Initial_TLC Initial Purity Check (TLC) Synthesized_Product->Initial_TLC Purification Purification (e.g., Recrystallization) Initial_TLC->Purification If impurities detected HPLC RP-HPLC (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation & qNMR) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS DSC DSC (Bulk Purity) Purification->DSC Final_Purity Final Purity Report HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity DSC->Final_Purity

Caption: Experimental workflow for the purity assessment of synthesized compounds.

Method_Selection_Logic Start Need to Assess Purity Question1 Need Quantitative Purity of Known Impurities? Start->Question1 Question2 Need Structural Confirmation and/or qNMR? Question1->Question2 No HPLC Use RP-HPLC Question1->HPLC Yes Question3 Need Molecular Weight Confirmation? Question2->Question3 No NMR Use NMR Spectroscopy Question2->NMR Yes Question4 Need Bulk Purity of Crystalline Solid? Question3->Question4 No MS Use Mass Spectrometry Question3->MS Yes Question4->HPLC No/Not applicable DSC Use DSC Question4->DSC Yes

Caption: Decision tree for selecting an appropriate analytical technique.

References

Comparative Cytotoxicity of Substituted Pyrazoles on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted pyrazoles on different cancer cell lines, supported by recent experimental data. Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide summarizes key findings on their comparative cytotoxicity, details common experimental protocols, and visualizes relevant biological pathways to aid in the development of novel cancer therapeutics.

Comparative Cytotoxicity Data

The cytotoxic potential of substituted pyrazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several recently investigated pyrazole derivatives across various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 5b 1H-benzofuro[3,2-c]pyrazole derivativeK562 (Leukemia)0.021[3]
A549 (Lung)0.69[3]
Compound 4a 1H-benzofuro[3,2-c]pyrazole derivativeK562 (Leukemia)0.26[3]
A549 (Lung)0.19[3]
Compound 37 Pyrazole ring-containing isolongifolanone derivativeMCF-7 (Breast)5.21[1]
Compound 43 Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[1]
Compound 48 Pyrazolo[4,3-f]quinoline derivativeHCT116 (Colon)1.7[1]
HeLa (Cervical)3.6[1]
Compound 24 1H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)8.21[4]
HCT116 (Colon)19.56[4]
Compounds 57 & 58 Pyrazolo[3,4-b]pyridine analogsHepG2 (Liver)3.11 - 4.91[4]
MCF-7 (Breast)4.06 - 4.24[4]
HeLa (Cervical)4.06 - 4.24[4]
Compound 18 Pyrazole derivativeJurkat (T-cell leukemia)14.85[5]
Compound 11 Pyrazole derivativeJurkat (T-cell leukemia)45.05[5]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7[6]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48[6]

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[7]

MTT Assay Protocol

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Substituted pyrazole compounds (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[7][8]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[7]

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in the cell culture medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the pyrazole compounds.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Incubate the plate for another 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot a dose-response curve with compound concentration on the x-axis and cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of a signaling pathway often targeted by anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Cyclin-Dependent Kinase (CDK) pathway.[9][10]

signaling_pathway cluster_pathway Simplified CDK Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD_CDK46 Cyclin D / CDK4/6 receptor->cyclinD_CDK46 rb Rb cyclinD_CDK46->rb Phosphorylates & Inactivates cyclinE_CDK2 Cyclin E / CDK2 cyclinE_CDK2->rb Phosphorylates & Inactivates e2f E2F rb->e2f Inhibits s_phase S-Phase Entry (DNA Replication) e2f->s_phase proliferation Cell Proliferation s_phase->proliferation pyrazole Pyrazole Derivative pyrazole->cyclinE_CDK2 Inhibits

Figure 2: Inhibition of the CDK pathway by a pyrazole derivative.

References

A Comparative Guide to the Synthetic Routes of 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of 3-amino-1-phenyl-1H-pyrazol-5-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a privileged structure found in numerous kinase inhibitors and other biologically active molecules.[1] The objective of this document is to furnish researchers with the necessary data to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.

Comparative Analysis of Synthetic Routes

Two prominent methods for the synthesis of this compound are presented: the classical condensation of ethyl cyanoacetate with phenylhydrazine (Route 1) and a multi-step approach involving the formation of a pyrazolone from ethyl acetoacetate followed by a subsequent functional group transformation (Route 2).

ParameterRoute 1: Condensation with Ethyl CyanoacetateRoute 2: From Ethyl Acetoacetate & Phenylhydrazine
Starting Materials Ethyl cyanoacetate, Phenylhydrazine, Sodium EthoxideEthyl acetoacetate, Phenylhydrazine, then Nitrating and Reducing Agents
Reaction Type One-pot condensation/cyclizationMulti-step: Condensation, Nitration, Reduction
Typical Yield 43-47%[2]Estimated 60-70% (overall)
Reaction Temperature 120°C[2]Reflux, then varied for nitration and reduction steps
Reaction Time 16 hours[2]Multiple steps, total time can be longer
Key Advantages One-pot procedure, readily available starting materialsPotentially higher overall yield, avoids the use of a strong base in the initial step
Key Disadvantages Moderate yield, requires strong base (sodium ethoxide)Multi-step process increases complexity and handling

Route 1: Condensation of Ethyl Cyanoacetate and Phenylhydrazine

This established method provides a direct, one-pot synthesis of the target compound. The reaction proceeds via a condensation-cyclization mechanism.

Experimental Protocol
  • Reagents:

    • Sodium (2 gram atoms)

    • Absolute Ethanol (800 ml)

    • Ethyl cyanoacetate (1 mole)

    • Phenylhydrazine (1 mole)

    • Glacial Acetic Acid

    • 95% Ethanol

  • Procedure:

    • Prepare sodium ethoxide by dissolving sodium in absolute ethanol in a three-necked flask equipped with a stirrer and reflux condenser.

    • To the hot solution, add ethyl cyanoacetate followed by phenylhydrazine.

    • Heat the mixture in an oil bath at 120°C for 16 hours with stirring.

    • Remove most of the ethanol under reduced pressure.

    • Dissolve the residue in 1 liter of water, warming to approximately 50°C.

    • After cooling, extract the aqueous solution with three portions of ether.

    • Acidify the aqueous phase with glacial acetic acid, cool in an ice bath, and collect the precipitate by filtration.

    • Wash the crude product with 95% ethanol.

    • Purify the product by boiling in 500 ml of 95% ethanol, followed by cooling and filtration.

    • Wash the purified solid with ethanol and dry to obtain tan crystalline 1-phenyl-3-amino-5-pyrazolone.[2]

Reaction Workflow

cluster_prep Sodium Ethoxide Preparation cluster_reaction Condensation and Cyclization cluster_workup Work-up and Purification Na Sodium EtOH_prep Absolute Ethanol Na_EtOH Na_EtOH NaOEt Sodium Ethoxide Solution Na_EtOH->NaOEt Dissolution ReactionMix Reaction Mixture NaOEt->ReactionMix EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->ReactionMix PhHydrazine Phenylhydrazine PhHydrazine->ReactionMix Heat Heat (120°C, 16h) ReactionMix->Heat Evaporation Ethanol Evaporation Heat->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Extraction Ether Extraction Dissolution->Extraction Acidification Acidify with Acetic Acid Extraction->Acidification Filtration1 Filtration (Crude) Acidification->Filtration1 Purification Recrystallization from Ethanol Filtration1->Purification Filtration2 Filtration (Pure) Purification->Filtration2 Drying Drying Filtration2->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound via Route 1.

Route 2: Synthesis from Ethyl Acetoacetate and Phenylhydrazine

This alternative route involves the initial formation of a pyrazolone ring, followed by functional group manipulations to introduce the amino group at the 3-position. While multi-step, this approach may offer advantages in terms of yield and avoidance of strong bases in the initial cyclization.

Conceptual Experimental Protocol
  • Step 1: Synthesis of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one

    • React ethyl acetoacetate with phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) under reflux.

    • The resulting pyrazolone can be isolated and purified.

  • Step 2: Nitration

    • Nitrate the pyrazolone at the 4-position using a nitrating agent (e.g., a mixture of nitric and sulfuric acid) at low temperatures.

  • Step 3: Halogenation and Rearrangement (Conceptual)

    • A possible, though complex, conceptual step could involve a halogenation followed by a rearrangement to introduce a functional group at the 3-position that can be converted to an amine. A more direct C3-amination of the pyrazolone ring is challenging.

  • Step 4: Reduction

    • Reduce the nitro group to an amino group using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • Note: A direct and high-yielding conversion of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one to the desired 3-amino product is not straightforward and may require significant optimization. The described conceptual pathway highlights a potential, albeit challenging, alternative.

Reaction Pathway

Start_EAA Ethyl Acetoacetate Pyrazolone 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one Start_EAA->Pyrazolone Condensation Start_PhH Phenylhydrazine Start_PhH->Pyrazolone Condensation NitroPyrazolone 4-nitro-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one Pyrazolone->NitroPyrazolone Nitration FinalProduct This compound NitroPyrazolone->FinalProduct Multi-step transformation (conceptual)

Caption: Conceptual synthetic pathway for Route 2.

Application in Kinase Inhibition Assays: An Exemplary Workflow

3-Amino-1H-pyrazole derivatives are frequently utilized as scaffolds in the development of kinase inhibitors. The following diagram illustrates a general workflow for evaluating a newly synthesized compound, such as this compound, in a kinase inhibition assay.

cluster_synthesis Compound Synthesis & Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification StockSolution Preparation of Stock Solution (DMSO) Purification->StockSolution AssayPlate Assay Plate Preparation StockSolution->AssayPlate Kinase Target Kinase Kinase->AssayPlate Substrate Kinase Substrate Substrate->AssayPlate ATP ATP ATP->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Detection of Kinase Activity Incubation->Detection DataCollection Data Collection Detection->DataCollection IC50 IC50 Determination DataCollection->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Safety Operating Guide

Proper Disposal of 3-amino-1-phenyl-1H-pyrazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-amino-1-phenyl-1H-pyrazol-5-ol, a comprehensive understanding of proper disposal procedures is essential. This guide provides a step-by-step operational plan for the safe disposal of this pyrazole derivative, ensuring the protection of personnel and the environment.

Hazard Assessment and Regulatory Compliance

Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, ensure that appropriate Personal Protective Equipment is worn. This includes, but is not limited to:

PPE CategorySpecification
Hand ProtectionChemically resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Skin and BodyLaboratory coat
RespiratoryUse in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of waste generation should also be included.

  • Condition: Containers must be in good condition with a secure, tight-fitting lid to prevent leaks or spills.

  • Filling: Do not overfill waste containers; a general rule is to fill to no more than 90% capacity to allow for expansion.

3. Storage:

  • Store all waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure that the storage area is well-ventilated and that the waste is segregated from incompatible materials, particularly strong oxidizing agents.[1]

4. Empty Container Disposal:

  • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[1][2]

  • It is best practice to triple rinse the empty container with a suitable solvent.[2] The first rinsate must always be treated as hazardous waste. Disposal of subsequent rinsates depends on institutional policies.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.

Emergency Procedures

In the event of a spill or accidental release, the following measures should be taken:

  • Small Spills: For small spills of solid material, carefully sweep up the substance, avoiding dust formation, and place it in a designated hazardous waste container.[3]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste: Solid, Liquid, Sharps B->C D Use Labeled, Leak-Proof Waste Containers C->D F Triple Rinse Empty Containers (Collect First Rinsate as Hazardous Waste) C->F For Empty Containers E Store in Designated Hazardous Waste Area D->E G Schedule Waste Pickup with EHS E->G F->G H End: Compliant Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-amino-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-amino-1-phenyl-1H-pyrazol-5-ol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 28710-97-6

  • Molecular Formula: C₉H₉N₃O

Hazard Summary: Based on data for this compound and structurally similar pyrazole derivatives, this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

  • Harmful if swallowed.

Proper personal protective equipment (PPE) is mandatory to mitigate these risks during handling.

Personal Protective Equipment (PPE) Specifications

The following table summarizes the recommended PPE for handling this compound. Due to the limited availability of specific breakthrough time data for this compound, a conservative approach is recommended. Users should consult the specific glove manufacturer's chemical resistance guides for detailed information.

Body Part Required PPE Standard Rationale and Recommendations
Eyes/Face Tightly fitting safety goggles or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles that can cause serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Skin/Hands Chemical-resistant, impervious gloves. Butyl rubber or Viton® gloves are recommended. A double-gloving approach (e.g., nitrile inner glove with a butyl rubber outer glove) can provide additional protection.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.Standard nitrile gloves may offer insufficient protection against aromatic amines. Butyl rubber and Viton® provide superior resistance to a broader range of chemicals, including aromatic amines.[1][2][3][4][5][6] Always inspect gloves for any signs of degradation before use.
Body A flame-resistant lab coat or chemical-resistant suit.Appropriate to the scale of the operation.Protects skin and personal clothing from contamination. For larger scale operations, a chemical-resistant suit may be necessary.
Respiratory A half-mask or full-face respirator with appropriate cartridges.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder outside of a certified chemical fume hood, or if aerosolization is likely. Recommended cartridges include those for ammonia/methylamine or a multi-gas cartridge that includes protection against organic vapors and acid gases.[7][8][9]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the procedural steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Engineering Controls (e.g., Fume Hood) prep_ppe->prep_workspace handling_don Don Appropriate PPE prep_workspace->handling_don Proceed to Handling handling_weigh Weigh/Handle Compound in a Fume Hood handling_don->handling_weigh handling_transfer Transfer Compound Carefully handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_doff Doff PPE in Correct Sequence cleanup_decontaminate->cleanup_doff cleanup_handwash Wash Hands Thoroughly cleanup_doff->cleanup_handwash

Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Select the appropriate PPE as detailed in the table above and visually inspect for any defects.

    • Ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Handling:

    • Don the required PPE in the correct order: lab coat, respirator, eye protection, and then gloves (with the outer glove cuff pulled over the lab coat sleeve).

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_waste_disposal Storage and Disposal waste_solid Solid Waste (unused chemical, contaminated consumables) collect_solid Collect in a Labeled, Sealed, Chemically Compatible Container for Solid Waste waste_solid->collect_solid waste_liquid Liquid Waste (solutions, rinsates) collect_liquid Collect in a Labeled, Sealed, Chemically Compatible Container for Liquid Waste waste_liquid->collect_liquid storage Store in a Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Request Pickup by Institutional Environmental Health & Safety (EHS) storage->disposal_request professional_disposal Final Disposal by a Licensed Professional Waste Disposal Company disposal_request->professional_disposal

Disposal workflow for this compound.
Disposal Protocol: Step-by-Step Guidance

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.

    • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and chemically compatible container for liquid hazardous waste. The first rinse of any glassware that contained the chemical should also be collected as hazardous waste.[10]

  • Waste Storage:

    • Store all sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Waste Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.

    • The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for the disposal of such organic compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-phenyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-amino-1-phenyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.